Thalidomide-NH-C10-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H31N3O6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoic acid |
InChI |
InChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31) |
InChI Key |
ZVXZSTZZOBYFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-NH-C10-COOH: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C10-COOH is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, featuring the thalidomide (B1683933) moiety which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The thalidomide core is tethered to a 10-carbon aliphatic chain that terminates in a carboxylic acid group, providing a versatile attachment point for a ligand that targets a specific protein of interest. By harnessing the cell's own ubiquitin-proteasome system, PROTACs constructed with this compound can induce the targeted degradation of disease-causing proteins, offering a promising therapeutic modality. This guide provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, and application in PROTAC development, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Core Concepts and Chemical Properties
This compound is a functionalized derivative of thalidomide, an immunomodulatory drug that was later discovered to be a potent ligand for Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[2][3] The key features of this molecule are the thalidomide head, which serves as the E3 ligase recruiting element, and the C10 carboxylic acid linker, which provides a means to attach a "warhead" ligand for a protein of interest (POI).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O₆ |
| Molecular Weight | 457.52 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | Typically ≥97% |
| Storage | Store at -20°C for long-term stability |
Synthesis and Functionalization
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of similar compounds. The synthesis would likely involve a multi-step process starting from a protected 4-aminothalidomide derivative and a C10 linker precursor.
Proposed Synthetic Pathway:
-
Synthesis of 4-Nitrothalidomide: This can be achieved by treating thalidomide with a nitrating agent, such as nitric acid in sulfuric acid.
-
Reduction of 4-Nitrothalidomide to 4-Aminothalidomide: The nitro group is then reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
Alkylation of 4-Aminothalidomide: The resulting 4-aminothalidomide can be alkylated with a suitable 10-carbon linker containing a protected carboxylic acid at the terminus, such as ethyl 11-bromoundecanoate, in the presence of a base like potassium carbonate.
-
Hydrolysis of the Ester: The final step would involve the hydrolysis of the ester group to yield the free carboxylic acid, typically using a base such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidification.
Experimental Protocol: General Amide Coupling for PROTAC Synthesis
Once this compound is obtained, it can be coupled to a POI ligand containing a primary or secondary amine to form the final PROTAC molecule.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF.
-
Add the solution of the POI ligand to the activated this compound mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Characterize the final product by MS and NMR to confirm its identity and purity.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI.
The CRL4^CRBN^ complex is a multi-subunit E3 ligase composed of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), Cereblon (CRBN), and RING-box protein 1 (RBX1). CUL4A acts as a scaffold protein, DDB1 serves as an adaptor that links CRBN to CUL4A, CRBN is the substrate receptor that binds to thalidomide, and RBX1 recruits the E2 ubiquitin-conjugating enzyme.
Once the POI is polyubiquitinated, it is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of action of a this compound-based PROTAC.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achievable.
Table 2: Representative Degradation Data for CRBN-based BRD4 PROTACs
| PROTAC Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | Burkitt's Lymphoma (BL) cells | < 1 | > 90 |
| dBET1 | MV4;11 | 4.3 | > 95 |
| Compound 4j (METTL3/14 degrader) | MV4;11 | 130 (METTL14) / 440 (METTL3) | > 90 |
Note: The data presented are for illustrative purposes and are derived from different publications. The specific efficacy of a PROTAC is highly dependent on the target protein, the warhead ligand, and the specific cell line.
Experimental Protocols for Assessing Protein Degradation
Protocol 1: Western Blot Analysis
Western blotting is a widely used technique to visualize and quantify the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC synthesized from this compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Protocol 2: HiBiT Lytic Assay
The HiBiT lytic assay is a sensitive and quantitative method for measuring protein levels in real-time.
Materials:
-
Cell line with the POI endogenously tagged with the HiBiT peptide
-
PROTAC synthesized from this compound
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells at the desired time points.
-
Measurement: Incubate for 10 minutes at room temperature and measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase, combined with a linker of optimal length, facilitates the design of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the exciting and rapidly advancing field of targeted protein degradation. As our understanding of the nuanced interactions within the ternary complex deepens, the rational design of PROTACs using building blocks like this compound will continue to drive the development of novel therapeutics for a wide range of diseases.
References
The Integral Role of Thalidomide-NH-C10-COOH in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a POI-PROTAC-E3 ligase ternary complex triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
Among the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][5] Thalidomide (B1683933) and its analogs are well-established ligands for CRBN.[5][6] This technical guide focuses on a key building block for constructing CRBN-recruiting PROTACs: Thalidomide-NH-C10-COOH . This molecule comprises the thalidomide moiety for CRBN engagement, attached to a 10-carbon alkyl linker that terminates in a carboxylic acid group, providing a versatile conjugation point for a POI ligand.[7]
Structure and Function of this compound
This compound is a synthesized E3 ligase ligand-linker conjugate.[7] Its core components are:
-
Thalidomide Moiety: This portion of the molecule is responsible for binding to the CRBN E3 ubiquitin ligase. The glutarimide (B196013) ring of thalidomide is crucial for this interaction.[5]
-
C10 Alkyl Linker: A 10-carbon aliphatic chain connects the thalidomide moiety to the terminal functional group. The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they influence the formation and stability of the ternary complex.[4]
-
Terminal Carboxylic Acid (-COOH): This functional group serves as a key attachment point for conjugating a ligand that binds to the target protein, completing the heterobifunctional PROTAC structure.[7]
The primary function of this compound within a PROTAC is to recruit the CRBN E3 ligase to the proximity of the target protein, thereby inducing its ubiquitination and subsequent degradation.
Quantitative Data on PROTACs Utilizing Thalidomide-Based Linkers
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target proteins (POI and E3 ligase).
| Target Protein | PROTAC Structure/Linker Type | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, nM) | Reference |
| BRD4 | Thalidomide with Alkyl Linker | Varies | 1-100 | >80 | ~250 (for Thalidomide) | [4][8] |
| Generic | Thalidomide with varying linkers | Varies | Varies | Varies | Varies | [9] |
Note: The data presented is a compilation from various studies and is intended for illustrative purposes. Experimental conditions, including cell lines and treatment times, can significantly influence the observed values. The binding affinity of the parent thalidomide molecule to CRBN is approximately 250 nM.[8]
Signaling Pathway and Experimental Workflows
CRBN-Mediated Ubiquitination and Degradation Pathway
The signaling cascade initiated by a thalidomide-based PROTAC leading to target protein degradation is a multi-step process orchestrated by the cellular ubiquitin-proteasome system.
General Experimental Workflow for PROTAC Characterization
The development and evaluation of a novel PROTAC synthesized from this compound involves a systematic workflow to characterize its binding, degradation efficacy, and cellular effects.
Experimental Protocols
Synthesis of PROTAC via Amide Bond Formation
This protocol describes the general steps for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to the carboxylic acid of this compound.
Materials:
-
This compound
-
POI ligand with a free amine group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the POI ligand (1-1.2 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[10][11]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general method to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binding affinity (Kd) of the PROTAC for the E3 ligase.
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine its binding affinity for the target protein.
-
-
Ternary Complex Analysis:
-
Inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized CRBN surface.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha), which indicates whether the binding of one protein to the PROTAC enhances or hinders the binding of the second protein.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs that recruit the CRBN E3 ubiquitin ligase. Its defined structure, with a thalidomide warhead for CRBN binding and a C10 linker terminating in a carboxylic acid, provides a reliable and versatile platform for the development of novel protein degraders. The systematic application of the described experimental workflows and protocols is essential for the thorough characterization of the resulting PROTACs, paving the way for their advancement as potential therapeutic agents. The continued exploration of linkerology and E3 ligase biology will undoubtedly further refine the design and application of such critical building blocks in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Discovery of Thalidomide as a Cereblon Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serendipitous discovery that thalidomide (B1683933), a drug once notorious for its teratogenic effects, binds directly to the protein Cereblon (CRBN) has revolutionized areas of drug discovery, particularly in the field of targeted protein degradation. This technical guide provides an in-depth overview of the seminal discovery of thalidomide as a CRBN ligand. It details the core experiments that unraveled this interaction, presents quantitative binding data, and illustrates the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage this pivotal molecular interaction.
Introduction: A Paradigm Shift in Pharmacology
Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market after being linked to severe birth defects.[1] Decades later, it was found to have potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[1][2] The quest to understand its dual therapeutic and toxic effects led to a breakthrough in 2010 when the laboratory of Hiroshi Handa identified Cereblon (CRBN) as a primary and direct target of thalidomide.[3][4]
CRBN is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3] The binding of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[5][6] This novel mechanism of action, termed "molecular glue," involves the drug-induced recruitment of "neosubstrates" to the CRL4-CRBN complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6] This discovery has not only explained the pleiotropic effects of thalidomide but has also paved the way for the development of a new class of therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that harness the cell's own protein degradation machinery.[2]
The Pivotal Discovery: Identifying CRBN as the Direct Target
The identification of CRBN as the direct binding partner of thalidomide was a landmark achievement, accomplished through affinity-based proteomics.
Key Experiment: Affinity Chromatography Pull-Down
The seminal work by Ito et al. utilized affinity chromatography to isolate thalidomide-binding proteins from cellular extracts.[3][4] A thalidomide derivative was immobilized on magnetic beads to "fish" for its cellular targets.
Experimental Protocol: Affinity Purification of Thalidomide-Binding Proteins
-
Preparation of Thalidomide-Immobilized Beads:
-
A carboxyl derivative of thalidomide, FR259625, was covalently attached to the amino groups of ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads.[7][8] These are nano-sized magnetic beads that reduce non-specific protein binding.[7]
-
-
Cell Lysis and Lysate Preparation:
-
HeLa cells were used as the source of cellular proteins.[7]
-
Cells were harvested and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
The lysate was centrifuged to pellet cellular debris, and the supernatant was collected.
-
-
Affinity Pull-Down:
-
The cell lysate was incubated with the thalidomide-immobilized FG beads to allow for the binding of target proteins.
-
The beads were then washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Bound proteins were eluted from the beads.
-
The eluate was separated by SDS-PAGE, and the protein bands were visualized by silver staining.
-
Specific protein bands that were present in the thalidomide-bead eluate but not in the control bead eluate were excised and identified by mass spectrometry.
-
-
Results:
Quantitative Analysis of the Thalidomide-CRBN Interaction
Following the initial discovery, various biophysical techniques were employed to quantify the binding affinity of thalidomide and its analogs to CRBN. This quantitative data is crucial for understanding the structure-activity relationship and for the development of new CRBN-targeting compounds.
Binding Affinity Data
The binding affinities of thalidomide and its clinically relevant derivatives, lenalidomide (B1683929) and pomalidomide, to CRBN have been determined by multiple methods. The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of CRBN.[9] It is also established that the (S)-enantiomer of thalidomide binds with a roughly 10-fold higher affinity than the (R)-enantiomer.[9]
| Compound | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd) | Not Specified | [9] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[9] |
| Lenalidomide | ~178 nM (Not Specified) | Not Specified | Binds more strongly than thalidomide.[9] |
| Pomalidomide | ~157 nM (Not Specified) | Not Specified | Binds more strongly than thalidomide.[9] |
Experimental Protocols for Binding Affinity Determination
ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the ligand (e.g., thalidomide) is titrated into a solution of the protein (e.g., CRBN) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured.
-
Methodology:
-
Sample Preparation: Purified recombinant human CRBN protein (often in complex with DDB1 for stability) and the thalidomide analog are dialyzed into the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) to minimize buffer mismatch effects.[10]
-
ITC Experiment: The CRBN solution is placed in the sample cell of the calorimeter, and the thalidomide analog solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model to determine the Kd, n, and ΔH.[11]
-
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity of molecular interactions.
-
Principle: The protein (CRBN) is immobilized on a sensor chip. A solution containing the ligand (thalidomide) is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9]
-
Methodology:
-
Chip Preparation: A suitable sensor chip (e.g., CM5 for amine coupling) is activated.
-
Protein Immobilization: Recombinant CRBN protein is immobilized onto the sensor surface.[11]
-
Binding Analysis: A series of concentrations of the thalidomide analog are injected over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.[9]
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]
-
Mechanism of Action: The Molecular Glue Hypothesis
The binding of thalidomide to CRBN leads to a conformational change in the substrate-binding pocket of CRBN, creating a novel interface for the recruitment of proteins that are not endogenous substrates of the CRL4-CRBN complex. These recruited proteins are termed "neosubstrates."
The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Key Neosubstrates and Their Downstream Effects
The degradation of different neosubstrates by thalidomide and its analogs explains their diverse biological effects:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors. Their degradation is responsible for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.[1]
-
SALL4: This is a transcription factor crucial for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide, particularly limb malformations.[12]
-
CK1α (Casein Kinase 1α): Degradation of this protein is associated with the therapeutic effects of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.
Experimental Verification of Neosubstrate Degradation
This assay directly demonstrates that a thalidomide-based molecule can induce the ubiquitination of a neosubstrate in a reconstituted system.
-
Principle: Purified components of the ubiquitination machinery (E1, E2, E3 ligase), ubiquitin, ATP, the neosubstrate, and the thalidomide analog are combined in vitro. The transfer of ubiquitin to the neosubstrate is then detected.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), the purified CRL4-CRBN E3 ligase complex, ubiquitin, the purified neosubstrate protein (e.g., IKZF1), and an ATP regeneration system.[13]
-
Initiation: The reaction is initiated by the addition of the thalidomide analog.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60-90 minutes).
-
Detection: The reaction is stopped, and the products are analyzed by Western blot using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.[14]
-
This assay confirms that treatment of cells with a thalidomide analog leads to the degradation of a specific neosubstrate.
-
Principle: Cells are treated with the compound, and the level of the target protein is measured over time.
-
Methodology:
-
Cell Treatment: A relevant cell line (e.g., MM.1S multiple myeloma cells for IKZF1 degradation) is treated with the thalidomide analog or a vehicle control (DMSO) for various time points.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1 or anti-SALL4) and a loading control (e.g., anti-GAPDH). An appropriate HRP-conjugated secondary antibody is then used.[15][16]
-
Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in the band intensity of the neosubstrate in the drug-treated samples compared to the control indicates degradation.
-
Conclusion and Future Perspectives
The discovery of CRBN as the direct target of thalidomide has been a watershed moment in chemical biology and drug discovery. It has not only provided a molecular explanation for the tragic history and therapeutic rebirth of thalidomide but has also opened up an entirely new modality for therapeutic intervention: targeted protein degradation. The "molecular glue" concept has inspired the development of a new generation of drugs that can target previously "undruggable" proteins by coopting the cellular protein degradation machinery. The in-depth technical understanding of the thalidomide-CRBN interaction, from the initial discovery to the detailed molecular mechanisms, continues to fuel innovation in the design of novel degraders with enhanced potency and selectivity, promising a new era of precision medicine.
References
- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of a Primary Target of Thalidomide Teratogenicity | Semantic Scholar [semanticscholar.org]
- 5. sciepub.com [sciepub.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thalidomide-NH-C10-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery.
This technical guide provides a comprehensive overview of Thalidomide-NH-C10-COOH, a functionalized ligand and linker conjugate designed for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data for related compounds to guide the design and evaluation of novel protein degraders.
Core Concepts: The Role of this compound in PROTACs
Thalidomide (B1683933) and its analogs are well-established ligands for CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] In a PROTAC, the thalidomide moiety of this compound serves as the "anchor" that binds to CRBN. This is connected via a 10-carbon alkyl linker to a terminal carboxylic acid (-COOH) group. This carboxylic acid provides a versatile chemical handle for conjugation to a "warhead"—a ligand that binds to the protein of interest (POI).
The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The 10-carbon linker is designed to provide the necessary length and flexibility for the successful formation of a productive ternary complex.
Signaling and Experimental Workflow Visualizations
To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC development and evaluation.
References
The Architect's Guide to Protein Demolition: Core Principles of Thalidomide-Based PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted destruction of disease-causing proteins. This in-depth technical guide focuses on the foundational principles of designing PROTACs that incorporate thalidomide (B1683933) and its analogs as the E3 ligase-recruiting moiety. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these heterobifunctional molecules offer a powerful strategy to eliminate proteins previously deemed "undruggable." This document provides a comprehensive overview of the mechanism of action, key design considerations, quantitative data for prominent thalidomide-based PROTACs, and detailed experimental protocols for their evaluation, serving as an essential resource for researchers in the field of targeted protein degradation.
Introduction: A New Era of Targeted Protein Degradation
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. However, this approach has limitations, particularly for proteins lacking a well-defined active site. PROTACs overcome this challenge by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI).[1]
A PROTAC is a chimeric molecule composed of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key component of the UPS.
-
A chemical linker: This connects the warhead and the anchor, its length and composition being critical for efficacy.[2]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, have emerged as highly effective E3 ligase ligands for PROTAC design.[3] Their ability to bind to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), has made them a cornerstone of modern PROTAC development.[1] These CRBN-recruiting PROTACs have demonstrated significant potential in various therapeutic areas, particularly in oncology.[4]
The Core Signaling Pathway: Hijacking the CRL4^CRBN^ Machinery
The mechanism of action of thalidomide-based PROTACs is a sophisticated process of induced proximity. The PROTAC molecule acts as a molecular bridge, bringing the POI and the CRL4^CRBN^ E3 ligase complex into close proximity. This ternary complex formation is the critical initiating step for targeted protein degradation.[1]
The key steps in the signaling pathway are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex.[1]
-
Ubiquitination: The induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[5]
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for the POI and CRBN, and its ability to induce degradation of the POI. The following tables summarize important quantitative data for several well-characterized thalidomide-based PROTACs.
Table 1: Degradation Potency (DC50 and Dmax) of Selected Thalidomide-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| ARV-471 | Estrogen Receptor | MCF7 | <1 | >90 |
| dBET1 | BRD4 | 22Rv1 | 4 | >98 |
| ARV-825 | BRD4 | Jurkat | <1 | >95 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is compiled from various sources and experimental conditions may vary.[6][7]
Table 2: Binding Affinities (Kd) of Thalidomide and Analogs to CRBN
| Ligand | Binding Affinity (Kd) to CRBN (µM) |
| Thalidomide | 1.8 |
| Lenalidomide | 0.64 |
| Pomalidomide | 0.2 |
Note: Binding affinities can vary depending on the experimental conditions and protein constructs used.[5]
Table 3: Preclinical Pharmacokinetic Properties of Selected Thalidomide-Based PROTACs
| PROTAC | Species | Route | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| ARV-110 | Rat | PO | 4.1 | 120 | 1080 |
| ARV-471 | Rat | PO | 5.2 | 150 | 1300 |
Note: t½ is the half-life, Cmax is the maximum plasma concentration, and AUC is the area under the curve. Data is from preclinical studies and may not be representative of human pharmacokinetics.[1][4]
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of critical experiments. The following are detailed protocols for some of the most important assays.
Experimental Workflow
A typical workflow for the development and evaluation of a thalidomide-based PROTAC is an iterative process of design, synthesis, and biological characterization.
In-Cell Protein Degradation Assay (Western Blot)
Objective: To determine the concentration- and time-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat cells with the desired concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the tagged POI and CRBN/DDB1 complex in assay buffer.
-
Assay Assembly:
-
Add the PROTAC dilutions to the microplate wells.
-
Add the protein master mix to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.[2]
-
-
Detection: Add a master mix of the donor and acceptor antibodies to the wells. Incubate at room temperature, protected from light, for a specified time (e.g., 120 minutes).
-
Data Acquisition: Read the plate on a TR-FRET reader, exciting the donor and measuring emission at both donor and acceptor wavelengths.[2]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A characteristic "hook effect" curve is indicative of ternary complex formation.[2][10]
Co-Immunoprecipitation (Co-IP) of the Ternary Complex
Objective: To qualitatively or semi-quantitatively demonstrate the PROTAC-induced interaction between the POI and the E3 ligase in a cellular context.
Materials:
-
Cells expressing the POI and the E3 ligase
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies against the POI and E3 ligase for Western blot detection
Procedure:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC or vehicle control for 4-6 hours.[11]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[11]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.[11]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[11]
Conclusion and Future Perspectives
Thalidomide-based PROTACs have revolutionized the landscape of drug discovery, providing a powerful tool to target and eliminate previously intractable proteins. The principles of their design, centered on the efficient recruitment of the CRL4^CRBN^ E3 ligase, are now well-established. However, the field is continuously evolving, with ongoing research focused on several key areas:
-
Novel E3 Ligase Ligands: While CRBN and VHL are the most utilized E3 ligases, the exploration of other E3 ligases may offer opportunities for tissue-specific targeting and overcoming resistance.
-
Linker Optimization: The linker plays a crucial role in the stability and efficacy of the ternary complex. The development of novel linker chemistries and a deeper understanding of their structural impact will be critical for designing next-generation PROTACs.
-
Understanding and Mitigating Off-Target Effects: The potential for thalidomide-based PROTACs to degrade endogenous "neosubstrates" of CRBN necessitates careful selectivity profiling to ensure a favorable therapeutic window.[12]
-
Overcoming Resistance: As with any therapeutic modality, the emergence of resistance is a concern. Research into the mechanisms of PROTAC resistance will be essential for developing strategies to circumvent it.
The continued innovation in PROTAC design, coupled with a deeper understanding of the underlying biology of the ubiquitin-proteasome system, holds immense promise for the development of novel therapeutics for a wide range of diseases. This technical guide provides a solid foundation for researchers to navigate the complexities of thalidomide-based PROTAC design and contribute to this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Thalidomide-NH-C10-COOH (CAS: 2428400-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-C10-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a synthesized E3 ligase ligand-linker conjugate, it incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide (B1683933), appended with a 10-carbon alkyl linker terminating in a carboxylic acid. This molecule is instrumental in the targeted degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system. This document details its chemical properties, a proposed synthesis protocol, its mechanism of action, and standardized experimental procedures for its application in targeted protein degradation studies.
Core Compound Specifications
This compound is a functionalized ligand designed for the synthesis of PROTACs. The thalidomide moiety serves as the E3 ligase-binding element, while the C10 carboxylic acid linker provides a conjugation point for a ligand that targets a specific protein of interest.
| Property | Value |
| CAS Number | 2428400-33-1 |
| IUPAC Name | 11-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)undecanoic acid |
| Molecular Formula | C24H31N3O6 |
| Molecular Weight | 457.52 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | Typically ≥95% |
| Storage | Store at -20°C for long-term stability. |
| Solubility | Soluble in DMSO. Further dilution in aqueous buffers may require optimization. |
| Melting Point | Not specified in available literature; requires experimental determination. |
| pKa | Not specified in available literature; requires experimental determination. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic utility of this compound is realized when it is incorporated into a heterobifunctional PROTAC molecule. The fundamental mechanism of action for such a PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1]
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, containing the thalidomide moiety from this compound, simultaneously binds to the CRBN E3 ligase and the POI, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex (specifically, the E2 ubiquitin-conjugating enzyme associated with the complex) to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
PROTAC-mediated protein degradation pathway.
Synthesis Protocol
Proposed Synthesis of this compound:
-
Starting Materials: 4-Fluoro-thalidomide and 11-aminoundecanoic acid.
-
Reaction: 4-Fluoro-thalidomide (1 equivalent) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). To this solution, 11-aminoundecanoic acid (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated to approximately 90°C and stirred for 12-24 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration and purified by reverse-phase preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.
Experimental Protocols
This compound serves as a key intermediate in the synthesis of a PROTAC. The following section outlines a general workflow for the synthesis of a PROTAC using this building block and its subsequent biological evaluation.
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound allows for a straightforward amide bond formation with a primary or secondary amine on the protein of interest (POI) ligand.
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the POI ligand (containing a free amine) in anhydrous DMF. Add the activated this compound solution dropwise to the POI ligand solution.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC. Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation of the Resulting PROTAC
A critical step is to assess the efficacy of the newly synthesized PROTAC in degrading the target protein within a cellular context.
a) Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in the level of the target protein.
-
Cell Culture and Treatment: Plate a relevant human cell line in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., a dose-response curve from 1 nM to 10 µM) for a specified period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. This allows for the calculation of the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
b) Cell Viability Assay
To ensure the observed protein degradation is not due to general cytotoxicity, a cell viability assay should be performed.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the same concentration range of the PROTAC as used for the Western blot for 24-72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 (concentration for 50% inhibition of cell growth) value.
General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its structure, featuring a well-established E3 ligase ligand and a versatile linker with a terminal carboxylic acid, makes it a key building block for researchers in targeted protein degradation. The protocols and information provided in this guide offer a framework for the synthesis and evaluation of novel protein degraders, paving the way for advancements in both basic research and therapeutic development.
References
Structure and function of Thalidomide-NH-C10-COOH
An In-depth Technical Guide on the Structure and Function of Thalidomide-NH-C10-COOH
Introduction
Thalidomide (B1683933) and its derivatives, including lenalidomide (B1683929) and pomalidomide, are foundational in the development of targeted protein degradation technologies, most notably Proteolysis-Targeting Chimeras (PROTACs). These molecules function as molecular glues, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation by the proteasome. The molecule "this compound" represents a derivative of thalidomide featuring a 10-carbon alkyl linker with a terminal carboxylic acid. This structure is indicative of a bifunctional molecule designed either as a chemical probe to study CRBN interactions or as a synthetic intermediate for the construction of more complex molecules like PROTACs, where the carboxylic acid can be readily functionalized for conjugation to a target protein ligand.
This technical guide provides a comprehensive overview of the inferred structure, function, and relevant experimental methodologies associated with this compound and similar derivatives.
Molecular Structure and Synthesis
The structure of this compound consists of the core thalidomide moiety, which contains a glutarimide (B196013) ring essential for CRBN binding, connected to a 10-carbon aliphatic chain linker terminating in a carboxylic acid. The linker is typically attached at the 4- or 5-position of the phthalimide (B116566) ring of thalidomide.
Hypothetical Synthesis Pathway
The synthesis of such a molecule would likely involve the reaction of a modified thalidomide precursor with a suitable linker. A common strategy involves using 4-aminothalidomide as a starting material, which is then coupled to a C10 linker that has a carboxylic acid group on the other end, often protected during the coupling reaction.
Mechanism of Action: Cereblon Recruitment
The primary function of the thalidomide moiety is to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event is highly specific and is a critical first step in the mechanism of action for thalidomide-based drugs and PROTACs. The C10-COOH linker extends from the thalidomide core, allowing for the attachment of other molecular entities without disrupting the CRBN binding.
Quantitative Data on Thalidomide-CRBN Interaction
The binding affinity of thalidomide and its analogs to the CRBN-DDB1 complex is a critical parameter for their biological activity. While data for the specific "this compound" molecule is not publicly available, we can reference data from similar, well-characterized derivatives. These values are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~300 nM | Isothermal Titration Calorimetry (ITC) |
| Representative Thalidomide-Linker Conjugate | 100-500 nM | Surface Plasmon Resonance (SPR) |
Note: The binding affinity can be influenced by the nature and attachment point of the linker.
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Linker Conjugate
This protocol provides a general method for synthesizing a thalidomide derivative with a carboxyl-terminated linker.
-
Protection of the Carboxylic Acid: The carboxylic acid group on the C10 linker is first protected, for example, as a methyl or ethyl ester, to prevent it from reacting during the coupling step.
-
Coupling Reaction: 4-Aminothalidomide is reacted with the protected linker in the presence of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like DMF (Dimethylformamide).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the product is purified using column chromatography.
-
Deprotection: The protecting group on the carboxylic acid is removed. For an ester, this is typically achieved by hydrolysis under basic conditions (e.g., using NaOH or LiOH).
-
Final Purification and Characterization: The final product, this compound, is purified by preparative HPLC and its identity and purity are confirmed by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the heat change that occurs upon binding of the thalidomide derivative to the CRBN protein, allowing for the determination of the dissociation constant (Kd).
-
Protein Preparation: Recombinant human CRBN-DDB1 protein complex is expressed and purified. The protein is then dialyzed into the desired assay buffer (e.g., PBS or HEPES-buffered saline).
-
Ligand Preparation: The this compound is dissolved in the same assay buffer.
-
ITC Experiment Setup: The protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a rationally designed chemical entity that leverages the well-established interaction between thalidomide and the E3 ligase Cereblon. Its structure, featuring a linker with a terminal carboxylic acid, makes it a versatile tool for researchers in chemical biology and drug discovery. It can be employed as a probe to investigate the biology of the CRL4^CRBN^ complex or serve as a crucial building block in the synthesis of PROTACs and other targeted therapeutics. The experimental protocols and representative data provided herein offer a foundational understanding for the characterization and application of this and similar thalidomide derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of Thalidomide-NH-C10-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-COOH is a functionalized derivative of thalidomide (B1683933), an immunomodulatory agent that has seen a resurgence in therapeutic applications, most notably as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This modification incorporates a 10-carbon aliphatic linker with a terminal carboxylic acid, rendering it a valuable building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The C10 linker provides spatial separation between the thalidomide moiety and the target protein ligand, a critical factor in the efficacy of the resulting PROTAC.
These application notes provide a detailed protocol for the synthesis of this compound, along with relevant quantitative data and diagrams to facilitate its application in drug discovery and development.
Chemical Information
| Compound Name | This compound |
| Synonyms | (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)decanoic acid |
| Molecular Formula | C23H27N3O6 |
| Molecular Weight | 441.48 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives exert their biological effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). In the context of a PROTAC, the thalidomide moiety of this compound serves as the CRBN-recruiting ligand. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (Protein of Interest, POI) and the CRL4-CRBN E3 ligase complex. This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][2][]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrothalidomide. The general workflow involves the reduction of the nitro group to an amine, followed by coupling with a protected C10 linker, and subsequent deprotection.
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Aminothalidomide
This protocol describes the reduction of 4-nitrothalidomide to 4-aminothalidomide.
Materials:
-
4-Nitrothalidomide
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrothalidomide (1.0 eq) in a mixture of MeOH and EtOAc.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with MeOH and EtOAc.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-aminothalidomide as a solid.
Expected Yield and Purity:
-
Yields for this reduction are typically high, often in the range of 90-98%.
-
The product is usually of high purity and can often be used in the next step without further purification.
Protocol 2: Amide Coupling of 4-Aminothalidomide with Boc-10-aminodecanoic acid
This protocol details the coupling of 4-aminothalidomide with a Boc-protected C10 linker. Boc-10-aminodecanoic acid is a commercially available reagent.[1][4]
Materials:
-
4-Aminothalidomide (from Protocol 1)
-
Boc-10-aminodecanoic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (e.g., HATU, HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve 4-aminothalidomide (1.0 eq) and Boc-10-aminodecanoic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add the coupling reagent, e.g., PyBOP (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the Boc-protected thalidomide-linker conjugate.
Expected Yield and Purity:
-
Amide coupling yields can vary but are generally in the range of 60-80%.
-
Purity should be >95% as determined by HPLC and NMR.
Protocol 3: Boc-Deprotection to Yield this compound
This protocol describes the final deprotection step to yield the target compound.
Materials:
-
Boc-protected thalidomide-linker (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected thalidomide-linker (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (10-20% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM or toluene (B28343) several times to ensure complete removal of residual TFA.
-
The resulting solid is the target compound, this compound. Further purification by preparative HPLC may be performed if necessary.
Expected Yield and Purity:
-
Deprotection yields are typically quantitative or near-quantitative (>95%).[5][6]
-
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following tables provide representative quantitative data for the synthesis and characterization of thalidomide-linker conjugates. The data is based on literature values for similar compounds and reactions.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction | Typical Yield Range (%) | Reference |
| 1 | Reduction of 4-nitrothalidomide | 90 - 98 | General knowledge |
| 2 | Amide Coupling | 60 - 80 | [7] |
| 3 | Boc Deprotection | > 95 | [5][6] |
| Overall | - | 50 - 75 | Calculated |
Table 2: Physicochemical Properties of Thalidomide and a Representative PROTAC
| Property | Thalidomide | Representative Thalidomide-based PROTAC | Reference |
| Molecular Weight ( g/mol ) | 258.23 | ~700-1000 | [8] |
| LogP (calculated) | 0.61 | 2.5 - 4.5 | [8] |
| Topological Polar Surface Area (Ų) | 91.9 | 120 - 180 | [9] |
| Hydrogen Bond Donors | 1 | 2 - 4 | [8] |
| Hydrogen Bond Acceptors | 4 | 8 - 12 | [8] |
Table 3: Biological Activity of Representative Thalidomide-based PROTACs
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 10 - 50 | > 90 | [2][10] |
| BTK | Alkyl | 5 - 20 | > 85 | [11] |
| STAT3 | PEG | 25 - 100 | ~80 | General knowledge |
| KRAS G12C | Alkyl/PEG | 50 - 200 | 70 - 90 | [12] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Characterization Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the phthalimide (B116566) and glutarimide (B196013) protons of the thalidomide core, as well as signals corresponding to the methylene (B1212753) protons of the C10 alkyl chain. The disappearance of the Boc group's t-butyl signal will confirm successful deprotection.
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the molecule, including the carbonyl carbons of the thalidomide moiety and the carboxylic acid, as well as the aliphatic carbons of the linker.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which should match the calculated molecular weight.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be performed to determine the purity of the final compound. A single major peak with a purity of ≥95% is desirable for biological applications.
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of this compound. The detailed protocols, quantitative data, and diagrams are intended to support researchers in the fields of medicinal chemistry and drug discovery in the development of novel PROTAC-based therapeutics. The successful synthesis of this key building block will enable the generation of a wide range of PROTACs for the targeted degradation of various proteins of interest.
References
- 1. Boc-10-Aminodecanoic acid, 173606-50-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Conjugating Thalidomide-NH-C10-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them crucial components in the development of potent and selective PROTACs.[1][2][3]
This document provides detailed protocols and application notes for the conjugation of Thalidomide-NH-C10-COOH, a synthetic E3 ligase ligand-linker conjugate, to a protein of interest (POI) containing a primary amine.[1] This key conjugation step is fundamental in the synthesis of thalidomide-based PROTACs.
Principle of the Reaction
The conjugation of this compound to a POI is typically achieved through the formation of a stable amide bond between the terminal carboxylic acid of the thalidomide linker and a primary amine (e.g., the side chain of a lysine (B10760008) residue) on the POI. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on this compound to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate can directly react with a primary amine on the POI. However, to improve efficiency and stability, NHS is often included to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine on the POI to form a stable amide bond.
An alternative method involves the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which also efficiently activates the carboxylic acid for reaction with the amine.[4]
Signaling Pathway of a Thalidomide-Based PROTAC
Once the PROTAC is synthesized, its mechanism of action involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: EDC-NHS Mediated Conjugation
This protocol outlines the conjugation of this compound to a protein of interest (POI) with accessible primary amines.
Materials and Reagents:
| Reagent | Recommended Supplier | Purpose |
| This compound | MedChemExpress | E3 Ligase Ligand-Linker |
| Protein of Interest (POI) | N/A | Target Protein |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Carboxylic Acid Activator |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Thermo Fisher Scientific | Stabilizes Activated Intermediate |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | N/A | Buffer for Carboxylic Acid Activation |
| Coupling Buffer (PBS, pH 7.2-7.5) | N/A | Buffer for Amine Coupling |
| Quenching Solution (e.g., Hydroxylamine) | Sigma-Aldrich | Stops the Reaction |
| Desalting Column | GE Healthcare | Purification of Conjugate |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Thalidomide Derivative |
Experimental Workflow:
Caption: General experimental workflow for EDC-NHS conjugation.
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare the POI in Activation Buffer at a concentration of 1-5 mg/mL.
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the dissolved this compound.
-
Add EDC and NHS to the thalidomide solution. A molar excess of EDC and NHS over the thalidomide derivative is recommended.
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Conjugation to the Protein of Interest:
-
Add the activated this compound solution to the POI solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as hydroxylamine (B1172632) to a final concentration of 10-50 mM, to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight) and mass spectrometry (to determine the number of conjugated molecules per protein).
-
Quantitative Data (Representative):
| Parameter | Value/Range | Notes |
| Molar Ratio (Thalidomide:EDC:NHS) | 1:2:5 | Can be optimized for specific POI. |
| Molar Ratio (Thalidomide-linker:POI) | 10:1 to 50:1 | Higher excess may be needed for less reactive proteins. |
| Reaction Time | 2 hours | Can be extended up to 12 hours if needed. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Typical Yield | 30-70% | Highly dependent on the POI and reaction conditions. |
Protocol 2: HATU Mediated Conjugation
This protocol provides an alternative method using HATU as the coupling agent.[4]
Materials and Reagents:
| Reagent | Recommended Supplier | Purpose |
| This compound | MedChemExpress | E3 Ligase Ligand-Linker |
| Protein of Interest (POI) | N/A | Target Protein |
| HATU | Sigma-Aldrich | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic Base |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Purification Supplies | N/A | HPLC or other chromatography |
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the POI with a primary amine (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add the HATU/DIPEA solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the POI to the activated thalidomide mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Quantitative Data (Representative):
| Parameter | Value/Range | Notes |
| Molar Ratio (Thalidomide:POI:HATU:DIPEA) | 1:1.1:1.2:3 | Stoichiometry may require optimization. |
| Reaction Time | 4-12 hours | Monitor by LC-MS for completion. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Typical Yield | 50-80% | Generally higher yields compared to EDC-NHS for small molecules. |
Application Notes and Troubleshooting
-
Buffer Selection: For EDC-NHS chemistry, it is crucial to use amine-free and carboxylate-free buffers for the activation step to avoid unwanted side reactions. MES buffer is a common choice. The subsequent coupling step should be performed at a slightly alkaline pH (7.2-8.5) to ensure the primary amines on the POI are deprotonated and nucleophilic.
-
"Hook Effect": In PROTAC-mediated degradation assays, a phenomenon known as the "hook effect" can be observed, where at high concentrations, the efficacy of the PROTAC decreases. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex. It is therefore essential to perform a full dose-response curve to determine the optimal concentration for degradation.
-
Neosubstrate Degradation: Thalidomide and its analogs can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3). This can lead to off-target effects. Characterization of the degradation profile of a new PROTAC using proteomics is recommended to assess its selectivity.
-
Characterization of the Conjugate: Thorough characterization of the final conjugate is critical. Mass spectrometry (MALDI-TOF or ESI-MS) is essential to confirm the identity and purity of the conjugate and to determine the degree of labeling (number of thalidomide linkers per protein).
-
Storage: Store this compound and the final conjugate at -20°C or -80°C, protected from light and moisture.[1]
References
Application Notes: Utilizing Thalidomide-NH-C10-COOH for Targeted Protein Degradation in Cell-Based Assays
Introduction
Thalidomide-NH-C10-COOH is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates the thalidomide (B1683933) moiety, which serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), conjugated to a 10-carbon aliphatic chain that terminates in a carboxylic acid.[1] This terminal group provides a versatile handle for covalently attaching a ligand designed to bind a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule hijacks the cell's native ubiquitin-proteasome system to induce the degradation of the target protein.[2][3][4][5]
This document provides detailed protocols for using a PROTAC synthesized from this compound in key cell-based assays to characterize its efficacy and mechanism of action.
Mechanism of Action
Thalidomide and its analogs function as "molecular glues" by binding to CRBN, which is the substrate receptor of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6][] In a PROTAC context, the thalidomide-based molecule recruits CRBN, while the other end of the PROTAC binds to the target protein. This forms a ternary complex (CRBN-PROTAC-POI), which brings the target protein into close proximity with the E3 ligase machinery.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Figure 1: Mechanism of Action for a Thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol is designed to quantify the reduction in the level of a target protein following treatment with a thalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest (e.g., HeLa, HEK293T, or a relevant cancer line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Thalidomide-based PROTAC (synthesized using this compound).
-
DMSO (vehicle control).
-
RIPA Lysis and Extraction Buffer.
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration used for the PROTAC dilutions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) to determine the optimal degradation time.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[8]
-
Sample Preparation for Electrophoresis: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Figure 2: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability, which is essential to distinguish targeted degradation effects from general cytotoxicity.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
96-well clear or white-bottom plates.
-
Thalidomide-based PROTAC.
-
DMSO (vehicle control).
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells. Include wells for vehicle control (DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plate for a period relevant to the degradation kinetics and expected downstream effects (e.g., 72 hours).
-
Assay Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the PROTAC concentration and perform a non-linear regression to calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
-
Figure 3: Logical relationship in a cell viability assay.
Data Presentation
Quantitative data should be summarized to compare the efficacy of different PROTACs or treatment conditions.
Table 1: Representative Degradation Efficacy of a Thalidomide-Based PROTAC
| Parameter | Cell Line | Value | Time Point (h) |
|---|---|---|---|
| DC₅₀ | HeLa | 6.02 nM | 24 |
| Dₘₐₓ | HeLa | >95% | 24 |
| DC₅₀ | HEK293T | 15.8 nM | 24 |
| Dₘₐₓ | HEK293T | >90% | 24 |
(Note: Data is hypothetical, based on typical values for potent PROTACs such as SHP2 degraders[11]. Actual values must be determined experimentally.)
Table 2: Cytotoxicity Profile of a Thalidomide-Based PROTAC
| Cell Line | IC₅₀ (72 h) | Assay Method |
|---|---|---|
| HeLa | 5.5 µM | CellTiter-Glo® |
| HEK293T | >20 µM | CellTiter-Glo® |
(Note: Data is hypothetical and for illustrative purposes.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. researchgate.net [researchgate.net]
- 8. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Applications of CRBN-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental evaluation of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to assist researchers in the design, execution, and interpretation of key in vitro and in vivo experiments to characterize the efficacy and mechanism of action of CRBN-based PROTACs for targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] CRBN-based PROTACs, in particular, have gained significant traction in drug discovery due to the favorable physicochemical properties of CRBN ligands and their broad applicability.[3][4][] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[][6][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8][9] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful tool for studying protein function and developing novel therapeutics.[1][8]
Mechanism of Action & Signaling Pathway
CRBN-based PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process is initiated by the formation of a ternary complex between the PROTAC, the target protein (POI), and the CRBN E3 ubiquitin ligase complex.[10][11] This proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][9] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[10][]
Figure 1: Signaling pathway of CRBN-based PROTAC-mediated protein degradation.
Quantitative Data Summary
The efficacy of CRBN-based PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ). The impact on cellular function is often assessed by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays. The following tables summarize reported data for various CRBN-based PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >98 | [13] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [4] |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >90 | [4][14] |
| Pomalidomide-based PROTAC 17 | BCR-ABL | K562 | 0.18 | Not Reported | [9] |
| PROTAC 15 | BRD4/BRD2 | MV4-11 | <50 | >90 | [9] |
| PROTAC Name | Target Protein | Cell Line | IC₅₀ (nM) | Citation |
| dBET6 | BRD4 | 22Rv1 | ~10 | [15] |
| ARV-825 | BRD4 | RS4;11 | 6.2 | [16] |
| QCA570 | BRD4 | MOLM-13 | 7.9 | [16] |
| PROTAC 15 | BRD4/BRD2 | MV4-11 | <100 | [9] |
Key Experimental Protocols
A systematic evaluation of a novel CRBN-based PROTAC involves a series of in vitro and in vivo experiments to determine its degradation efficiency, cellular effects, and pharmacokinetic/pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Designing a PROTAC with Thalidomide-NH-C10-COOH
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of three components: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[3] The formation of a POI-PROTAC-E3 ligase ternary complex triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them a cornerstone in PROTAC design.[3][][7] This document provides detailed guidelines and protocols for designing and evaluating a PROTAC using Thalidomide-NH-C10-COOH , a pre-synthesized E3 ligase ligand-linker conjugate.[8] This building block features a thalidomide moiety to recruit CRBN, connected via an amine linkage to a 10-carbon alkyl chain, which terminates in a carboxylic acid for convenient conjugation to a warhead.
Design and Synthesis Principles
The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts and the strategy for their assembly.
E3 Ligase Ligand: Thalidomide
Thalidomide binds to the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][5] By incorporating thalidomide, the PROTAC hijacks this complex to induce ubiquitination of the target protein. The glutarimide (B196013) ring of thalidomide is crucial for its binding within a hydrophobic pocket of CRBN.[9]
Linker: -NH-C10-COOH
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[2][10] The -NH-C10-COOH linker possesses several key features:
-
Composition: The 10-carbon alkyl chain provides a balance of flexibility and hydrophobicity, which can aid in cell permeability.[10] The length of the linker must be optimized to span the distance between the POI and CRBN to enable a productive ternary complex formation.[11][12]
-
Attachment Point: The linker is attached to the thalidomide core via an amino group.
-
Conjugation Handle: The terminal carboxylic acid (-COOH) group is a versatile chemical handle for conjugation. It readily reacts with primary or secondary amines on a target protein ligand (warhead) to form a stable amide bond.[13]
Target Protein Ligand (Warhead) Selection
The warhead must bind with sufficient affinity to the POI. A crucial consideration when using this compound is that the warhead must possess a functional group suitable for amide bond formation. A primary or secondary amine is ideal for this purpose. The choice of attachment point on the warhead should be guided by existing structure-activity relationship (SAR) data to ensure that its connection to the linker does not disrupt binding to the POI.[2]
PROTAC Assembly: Amide Bond Formation
The final PROTAC is synthesized by forming an amide bond between the carboxylic acid of this compound and an amine-functionalized warhead. Standard peptide coupling reagents are employed for this reaction.
Caption: PROTAC synthesis workflow.
Data Presentation: Performance of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following table summarizes representative data for various thalidomide-based PROTACs to illustrate the impact of linker composition and target selection.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | Piperidine-based | < 1 | > 95 | Jurkat | [14] |
| GP262 | PI3Kγ | Thalidomide | Alkyl chain | 42.23 | 88.6 | MDA-MB-231 | [15] |
| GP262 | mTOR | Thalidomide | Alkyl chain | 45.4 | 74.9 | MDA-MB-231 | [15] |
| RC-3 | BTK | Thalidomide | Cyanoacrylamide | < 10 | ~90 | Mino | [16] |
| NC-1 | BTK | Thalidomide | Acrylamide | 2.2 | 97 | Mino | [16] |
Experimental Protocols
A rigorous experimental cascade is necessary to characterize a newly synthesized PROTAC.
Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of this compound to an amine-containing warhead.
Materials:
-
This compound
-
Amine-functionalized warhead
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297), Water, Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, prepare a solution of the amine-functionalized warhead (1.1 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of this compound, add DIPEA (3.0 equivalents).
-
Add HATU (1.2 equivalents) to the mixture and stir at room temperature for 15-20 minutes.
-
-
Coupling Reaction:
-
Add the warhead solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel or by preparative reversed-phase HPLC to yield the final PROTAC.[13][17]
-
Protocol: Quantitative Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
Materials:
-
6-well cell culture plates
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[4][14]
-
Protocol: Global Proteomics for Selectivity Profiling
This protocol provides a global view of protein changes to identify off-target degradation events.
Materials:
-
Cell culture reagents and PROTAC
-
Urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
DTT (dithiothreitol) and IAA (iodoacetamide)
-
Trypsin
-
Tandem Mass Tags (TMT) for labeling (optional, for quantitative multiplexing)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells with the PROTAC (at a concentration near its DC50) and a vehicle control.
-
Harvest the cells, wash with ice-cold PBS, and lyse in urea-based lysis buffer.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight.
-
-
Peptide Cleanup and Labeling:
-
Acidify the digest and desalt the peptides using a C18 solid-phase extraction column.
-
(Optional) Label the peptides with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using specialized software (e.g., MaxQuant) to identify and quantify proteins.
-
Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated.[14]
-
Mandatory Visualizations
Caption: Signaling pathway of CRBN-mediated protein degradation.
Caption: General experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Using Thalidomide Linkers in PROTACs
For researchers, scientists, and drug development professionals, this guide provides a detailed overview and practical protocols for the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that utilize thalidomide (B1683933) and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction: The Role of Thalidomide in PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1] This is accomplished by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-known immunomodulatory drugs.[1] Their mechanism involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding alters the E3 ligase's substrate specificity. In the context of PROTACs, thalidomide serves as an effective E3 ligase ligand, enabling the recruitment of the CRBN machinery to a desired POI.[1] Due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands, thalidomide and its derivatives have become a cornerstone of PROTAC design.[2]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The function of thalidomide-based PROTACs is dependent on the CRL4^CRBN^ E3 ubiquitin ligase complex, a key component of the cell's primary machinery for protein degradation.[2] The core mechanism involves the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[3]
Step-by-Step Mechanism:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This event brings the POI and the E3 ligase into close proximity.[2]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
-
Catalytic Cycle: The PROTAC molecule is released and can engage in further catalytic cycles of degradation.[2]
Design and Synthesis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is critically dependent on its three components: the POI ligand, the E3 ligase ligand, and the linker that connects them. The linker is not merely a spacer; its composition, length, rigidity, and attachment points are pivotal in dictating the PROTAC's overall performance.[4][5]
Key Linker Design Considerations:
-
Composition: The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains. PEG linkers are flexible and can improve solubility, while alkyl chains offer more rigidity.[4][6]
-
Length: The linker must be long enough to avoid steric clashes between the POI and E3 ligase but short enough to ensure a productive orientation for ubiquitin transfer.[5] The optimal length must be determined empirically for each POI-E3 ligase pair.[4]
-
Attachment Points: The exit vector of the linker from both the POI ligand and the thalidomide moiety significantly influences the relative orientation of the recruited proteins and the stability of the ternary complex.[4][5]
Representative Synthetic Protocol: Pomalidomide-based PROTAC
This protocol describes a representative synthesis of a pomalidomide-based PROTAC, adapted from published procedures, by conjugating a pomalidomide-linker intermediate with a POI-ligand intermediate.[2]
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).[2]
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq).[2]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[2]
-
After cooling, purify the product to obtain the pomalidomide-piperazine intermediate. This intermediate can then be further functionalized with a linker containing a reactive group (e.g., carboxylic acid, azide).[7]
-
Step 2: Conjugation to POI Ligand
-
Materials: Pomalidomide-linker intermediate with a terminal carboxylic acid, POI ligand with a suitable amine handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve the pomalidomide-linker intermediate (1.0 eq) and the POI ligand (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product using reverse-phase HPLC.[8]
-
Confirm the structure and purity using NMR and high-resolution mass spectrometry.[8]
-
Experimental Evaluation of Thalidomide-Based PROTACs
A series of well-defined experiments is required to characterize the biological activity of a newly synthesized PROTAC.
Protocol 4.1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.[9][10]
-
Objective: To quantify the binding affinities (KD) and kinetic rate constants (ka, kd) of binary and ternary complex interactions.
-
Materials:
-
Purified recombinant POI and CRBN-DDB1 complex.
-
Synthesized PROTAC.
-
SPR instrument and sensor chips (e.g., Biacore™).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Chip Preparation: Immobilize one of the proteins (e.g., biotinylated CRBN-DDB1 complex) onto a streptavidin-coated sensor chip surface.[10]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the PROTAC-CRBN binding kinetics.[4]
-
Separately, inject a series of concentrations of the PROTAC over an immobilized POI surface to measure the PROTAC-POI binding kinetics.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the POI (the analyte) over the immobilized E3 ligase surface.[9] An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[6]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates, dissociation rates, and binding affinities. Calculate the cooperativity (alpha), which is the factor by which the affinity of one protein for the PROTAC is changed by the presence of the other protein.[10]
-
Protocol 4.2: Western Blotting for Protein Degradation Assessment (DC50 & Dmax)
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment in a cellular context.[9][11]
-
Objective: To determine the potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximal degradation) of a PROTAC.[11]
-
Materials:
-
Appropriate cell line expressing the POI.
-
6-well cell culture plates.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[11]
-
BCA protein assay kit.
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes.
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).[11]
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11]
-
SDS-PAGE and Immunoblotting:
-
Separate normalized protein samples by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane and incubate with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody.[11]
-
Strip or cut the membrane and re-probe with a primary antibody for a loading control.[11]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.[11]
-
Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
-
Protocol 4.3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is occurring via the ubiquitin-proteasome system.[9]
-
Objective: To detect the accumulation of poly-ubiquitinated POI after PROTAC treatment.
-
Materials:
-
Cell line co-transfected with plasmids for the POI and HA-tagged ubiquitin.
-
PROTAC and a proteasome inhibitor (e.g., MG132).
-
Stringent cell lysis buffer (e.g., containing 1% SDS).
-
Antibody against the POI for immunoprecipitation (IP).
-
Protein A/G agarose (B213101) beads.
-
Primary antibody against HA-tag for Western blotting.
-
-
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with POI and HA-ubiquitin expression vectors. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.[9]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions. Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the POI overnight, followed by incubation with Protein A/G beads to pull down the POI and its ubiquitinated forms.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an anti-HA antibody to detect the ubiquitin chains attached to the POI.[9] A smear or ladder of high-molecular-weight bands indicates poly-ubiquitination.
-
Data Presentation and Interpretation
Systematic evaluation of PROTACs with varying linkers is crucial for identifying the optimal degrader. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of various targets.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation [4]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| dBET1 | Alkyl/Ether | 12 | ~20 | >95 |
| PROTAC A | PEG | 4 | 25 | ~80 |
| PROTAC B | PEG | 8 | 15 | >90 |
| PROTAC C | Alkyl | 5 | 15.7 | 100 |
| PROTAC D | Alkyl | 6 | ~30 | ~90 |
Data Interpretation: The tables demonstrate that both PEG and alkyl linkers can produce potent degraders. However, the optimal linker length and composition are highly dependent on the specific target protein and must be determined empirically. For BRD4, a PEG linker of 8 atoms or an alkyl linker of 5 atoms showed superior performance.[4]
Table 2: Degradation Potency of a Dual-Target PROTAC (GP262) in MDA-MB-231 Cells [13]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Data Interpretation: This data shows that a single PROTAC can be designed to degrade multiple targets with varying efficiencies. GP262 potently degrades p110γ and mTOR with DC50 values in the low nanomolar range.[13]
Troubleshooting and Optimization:
-
No Degradation or High DC50: If a PROTAC is inactive, it may indicate a suboptimal linker that prevents the formation of a productive ternary complex. Synthesize and test analogs with different linker lengths and compositions.[9]
-
"Hook Effect": A biphasic dose-response, where degradation efficiency decreases at very high concentrations, is often observed. This is caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that cannot lead to degradation.[14] This is a hallmark of the PROTAC mechanism.
-
Poor Cell Permeability: The large size of PROTACs can lead to poor cell permeability. Linker composition can be modified to improve physicochemical properties. For instance, introducing more hydrophilic (e.g., PEG) or rigid elements can impact permeability and solubility.[9][][16] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this property.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Thalidomide-NH-C10-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-COOH is a crucial synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules for targeted protein degradation. This molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a 10-carbon alkyl chain with a terminal carboxylic acid. This functionalized linker allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3] Simultaneously, the other end of the PROTAC binds to the POI. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI by the E3 ligase.[4][5][6] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] This targeted degradation approach offers a powerful strategy to address proteins that have been traditionally considered "undruggable."[1]
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing the this compound moiety revolves around the formation of a ternary complex (POI-PROTAC-CRBN), which ultimately leads to the degradation of the POI.
Quantitative Data
While specific degradation data for PROTACs constructed with the precise this compound linker is not extensively published, the following table summarizes representative data for CRBN-based PROTACs with similar alkyl chain linkers targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer. This data provides an expected range of potency for PROTACs developed using this linker strategy.
| Target Protein | PROTAC | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Not Specified | ~10-12 (hydrocarbon) | MDA-MB-231 | 60 - 97.1 | 86 - 94 | [8] |
| BRD4 | Not Specified | 13-15 (piperazine-containing) | MDA-MB-231 | 60.0 | 94 | [8] |
DC50 : Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax : Maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using this compound via Amide Coupling
This protocol outlines the general steps for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.[8]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein after treatment with the synthesized PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.[9]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein per well and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Cell Viability Assay (e.g., MTS Assay)
This protocol is used to evaluate the cytotoxic effects of the PROTAC on the cells.
Materials:
-
96-well cell culture plates
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for a desired period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Logical Relationship of a PROTAC
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at inducing the degradation of specific protein targets. Its design allows for the recruitment of the CRBN E3 ligase, a critical step in the targeted protein degradation cascade. The protocols and information provided herein offer a foundational guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. Careful optimization of the linker and the target-binding ligand in conjunction with this E3 ligase binder is essential for achieving potent and selective protein degradation.
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-NH-C10-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have emerged as pivotal molecules in the field of targeted protein degradation. These small molecules act as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, proteins not normally targeted by this E3 ligase. This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and the development of Proteolysis Targeting Chimeras (PROTACs).
Thalidomide-NH-C10-COOH is a functionalized ligand-linker conjugate that incorporates the thalidomide core for CRBN binding. The C10 carboxylic acid linker provides a versatile point of attachment for conjugation to a ligand specific for a protein of interest (POI), thereby forming a PROTAC. In vitro ubiquitination assays are a cornerstone for characterizing the biochemical activity of such molecules. These assays allow for the direct assessment of a compound's ability to mediate the ubiquitination of a target protein in a controlled, cell-free environment.
This document provides detailed application notes and protocols for performing in vitro ubiquitination assays using this compound, either as a standalone tool to study CRBN activity or as a component of a PROTAC.
Signaling Pathway
Thalidomide and its derivatives mediate protein degradation by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The process begins with the binding of the thalidomide moiety to CRBN. This binding event alters the conformation of the substrate-binding pocket of CRBN, creating a neo-morphic surface that can now recognize and bind to specific "neo-substrate" proteins. This ternary complex formation (CRBN-thalidomide derivative-neo-substrate) brings the neo-substrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the neo-substrate. The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.
Caption: Thalidomide-mediated ubiquitination and degradation pathway.
Data Presentation
The following tables summarize key quantitative data relevant to in vitro ubiquitination assays involving thalidomide and its analogs.
Table 1: Binding Affinities of Thalidomide Analogs to the CRBN-DDB1 Complex [1]
| Compound | Approximate Kd (µM) | Notes |
| Thalidomide | >10 | Lower binding affinity. |
| Lenalidomide | ~2 | High-affinity binder. |
| Pomalidomide | ~2 | High-affinity binder. |
| Pomalidomide-C5-azide | Expected to be slightly higher than Pomalidomide | The C5-linker may introduce steric hindrance, potentially reducing binding affinity. |
Table 2: Recommended Component Concentrations for In Vitro Ubiquitination Assay [1][2]
| Component | Stock Concentration | Final Concentration |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 - 100 nM |
| E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b) | 5 µM | 200 - 500 nM |
| E3 Ligase Complex (CRL4^CRBN^) | 2.5 µM | 50 - 100 nM |
| Ubiquitin | 1 mg/mL (~8 µM) | 5 - 10 µM |
| Protein of Interest (POI) / Neo-substrate | 5 µM | 200 - 500 nM |
| ATP | 100 mM | 2 - 5 mM |
| This compound or PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM |
| 10X Ubiquitination Buffer | 10X | 1X |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol outlines the steps to assess the ability of this compound (as part of a PROTAC) to induce the ubiquitination of a target protein.
Materials and Reagents:
-
Purified E1 Activating Enzyme (e.g., UBE1)
-
Purified E2 Conjugating Enzyme (e.g., UBE2D2)
-
Purified E3 Ligase Complex (DDB1-CUL4A-RBX1-CRBN)
-
Purified Protein of Interest (POI)
-
Ubiquitin
-
This compound-based PROTAC
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
Deionized Water (ddH₂O)
-
5X SDS-PAGE Loading Buffer
-
DMSO (for compound dilution)
Experimental Workflow:
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
Procedure:
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect contents at the bottom.
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents. For a 25 µL reaction, combine the following on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for a 5 mM final concentration)
-
1.25 µL E1 Enzyme (1 µM stock for a 50 nM final concentration)
-
1.25 µL E2 Enzyme (5 µM stock for a 250 nM final concentration)
-
2.0 µL Ubiquitin (1 mg/mL stock for an ~8 µM final concentration)
-
1.25 µL POI (5 µM stock for a 250 nM final concentration)
-
-
Assemble Final Reactions: In separate microcentrifuge tubes on ice, add:
-
22.75 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for a 100 nM final concentration).
-
1.25 µL of this compound-based PROTAC or DMSO (vehicle control) at the desired concentrations.
-
-
Controls: It is critical to include the following controls:
-
Negative Control: A reaction containing all components except the PROTAC (add DMSO vehicle instead).
-
No E3 Control: A reaction lacking the E3 ligase complex to demonstrate dependency on CRBN.
-
No ATP Control: A reaction without ATP to confirm the energy-dependent nature of the ubiquitination process.
-
-
Incubation: Initiate the reactions by transferring the tubes to a 37°C water bath or heat block. Incubate for 60-90 minutes.
-
Reaction Termination: Stop the reactions by adding 6.25 µL of 5X SDS-PAGE loading buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Protocol 2: Western Blot Analysis
This protocol describes the detection of ubiquitinated POI following the in vitro assay.
Materials and Reagents:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This antibody will detect both the unmodified POI and higher molecular weight, ubiquitinated forms.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The presence of a ladder of higher molecular weight bands above the unmodified POI band is indicative of polyubiquitination.
Data Analysis and Interpretation:
The primary output of the experiment is a Western blot image. Successful PROTAC-mediated ubiquitination is characterized by the appearance of a smear or a ladder of bands at higher molecular weights than the unmodified target protein.[2] The intensity of these ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ) to compare the efficiency of different PROTAC concentrations or to evaluate the activity of different PROTAC analogs. The negative control lanes (e.g., "No PROTAC," "No E3") should show no or significantly reduced ubiquitination, confirming the specificity and enzymatic dependency of the reaction.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-NH-C10-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-NH-C10-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common problems encountered during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 4-Nitrothalidomide | - Incomplete reaction due to insufficient heating or reaction time.- Sublimation of 4-nitrophthalic anhydride (B1165640).- Inefficient removal of water byproduct. | - Ensure the reaction temperature is maintained at 140-150°C.- Scrape any sublimed starting material back into the reaction mixture.- Apply a vacuum during the latter part of the reaction to effectively remove water. |
| Step 2: Incomplete reduction of 4-Nitrothalidomide | - Inactive or insufficient reducing agent (e.g., SnCl₂·2H₂O).- Inadequate reaction time or temperature. | - Use fresh, high-quality stannous chloride dihydrate.- Increase the molar excess of the reducing agent.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Step 3: Low yield of Thalidomide-NH-C10-COOEt | - Incomplete alkylation of 4-Aminothalidomide.- Side reaction: N,N-dialkylation.- Steric hindrance. | - Use a suitable base such as potassium carbonate or triethylamine (B128534) to facilitate the reaction.- Add the alkylating agent (ethyl 10-bromodecanoate) slowly to the reaction mixture.- Consider using a more reactive leaving group on the C10 linker if bromine is not effective. |
| Step 4: Incomplete hydrolysis of the ethyl ester | - Insufficient base (e.g., LiOH, NaOH) or reaction time.- Hydrolysis of the glutarimide (B196013) or phthalimide (B116566) rings. | - Use a sufficient molar excess of the base.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to basic conditions.- Perform the reaction at room temperature or slightly elevated temperatures to minimize side reactions. |
| General: Difficulty in purification | - Similar polarity of starting materials, intermediates, and the final product. | - Utilize column chromatography with a carefully selected solvent gradient.- Consider reverse-phase HPLC for final purification if high purity is required.- Recrystallization from an appropriate solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The selective alkylation of 4-Aminothalidomide with the C10 linker (Step 3) is often the most challenging step. Optimizing the reaction conditions to favor mono-alkylation and prevent side reactions is crucial for achieving a good yield of the desired product.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material and the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring and confirmation of product formation.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Thalidomide (B1683933) and its derivatives are potent teratogens. Handle these compounds with extreme caution, using appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All reactions should be performed in a well-ventilated fume hood. Dispose of all waste containing thalidomide derivatives according to institutional guidelines for hazardous chemical waste.
Q4: Can the glutarimide ring of thalidomide hydrolyze during the final ester hydrolysis step?
A4: Yes, the glutarimide and phthalimide rings are susceptible to hydrolysis under strong basic conditions.[1] It is important to use mild basic conditions (e.g., lithium hydroxide (B78521) in a mixture of THF and water) and to carefully monitor the reaction to stop it as soon as the ester hydrolysis is complete to minimize the formation of these byproducts.
Q5: What is a suitable method for the final purification of this compound?
A5: The final product is often purified by silica (B1680970) gel column chromatography. A gradient elution with a mixture of dichloromethane (B109758) and methanol (B129727) is commonly used. If higher purity is required, preparative reverse-phase HPLC can be employed.
Experimental Protocols
Step 1: Synthesis of 4-Nitrothalidomide
-
Reactants: 4-Nitrophthalic anhydride and L-glutamine.
-
Procedure:
-
Combine equimolar amounts of 4-nitrophthalic anhydride and L-glutamine in a round-bottom flask.
-
Heat the mixture to 140-150°C with stirring.
-
After 30 minutes, apply a vacuum to the flask to remove the water formed during the reaction.
-
Continue heating under vacuum for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
The crude product is purified by recrystallization from a suitable solvent such as a mixture of dioxane and acetone.
-
-
Expected Yield: 60-70%.
Step 2: Synthesis of 4-Aminothalidomide
-
Reactants: 4-Nitrothalidomide and stannous chloride dihydrate (SnCl₂·2H₂O).
-
Procedure:
-
Dissolve 4-Nitrothalidomide in ethanol (B145695) in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (typically 3-4 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Yield: 80-90%.
Step 3: Synthesis of Thalidomide-NH-C10-COOEt (Ethyl Ester Intermediate)
-
Reactants: 4-Aminothalidomide, ethyl 10-bromodecanoate, and a non-nucleophilic base (e.g., potassium carbonate).
-
Procedure:
-
Dissolve 4-Aminothalidomide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of potassium carbonate (typically 2-3 equivalents).
-
Add ethyl 10-bromodecanoate (1.1-1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at 60-70°C for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 50-60%.
Step 4: Synthesis of this compound
-
Reactants: Thalidomide-NH-C10-COOEt and lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the ethyl ester intermediate in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add an excess of lithium hydroxide (typically 2-3 equivalents).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
-
-
Expected Yield: 70-80%.
Quantitative Data Summary
| Step | Compound | Typical Yield | Typical Purity (Post-Purification) | Typical Reaction Time |
| 1 | 4-Nitrothalidomide | 60-70% | >95% | 4-5 hours |
| 2 | 4-Aminothalidomide | 80-90% | >98% | 4-6 hours |
| 3 | Thalidomide-NH-C10-COOEt | 50-60% | >95% | 12-24 hours |
| 4 | This compound | 70-80% | >98% | 4-8 hours |
Visualizations
References
Technical Support Center: Synthesis of Thalidomide-NH-C10-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Thalidomide-NH-C10-COOH reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The C10-COOH linker provides a spacer and a reactive carboxylic acid handle for conjugation to a ligand that targets a specific protein for degradation.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis involves a two-step process. First, the starting materials, 4-aminothalidomide and a C10 dicarboxylic acid derivative (e.g., undecanedioic acid, as a close analog), are prepared. The second and key step is the amide bond formation between the amino group of 4-aminothalidomide and one of the carboxylic acid groups of the C10 linker. This is typically achieved using standard peptide coupling reagents.
Q3: What are the critical parameters affecting the yield of the amide coupling reaction?
A3: The yield of the amide coupling reaction is influenced by several factors:
-
Choice of Coupling Reagent: Different reagents have varying efficiencies and are suited for different substrate combinations.
-
Reaction Solvent: The solubility of starting materials and intermediates is crucial. Anhydrous polar aprotic solvents like DMF or DMSO are commonly used.
-
Base: A non-nucleophilic base is required to neutralize acids formed during the reaction and to deprotonate the amine.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction and minimize side product formation.
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.
Q4: How does this compound function in a PROTAC?
A4: Once conjugated to a target protein ligand, the resulting PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Ineffective coupling reagent. 2. Poor solubility of starting materials. 3. Deactivation of coupling reagent by moisture. 4. Incorrect stoichiometry of reactants. | 1. Screen different coupling reagents (see Table 1). HATU is often more effective for challenging couplings than HBTU or EDC/HOBt.[1] 2. Ensure starting materials are fully dissolved. Consider using a co-solvent or switching to a solvent with higher solubilizing power (e.g., DMF, DMSO).[2][3] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Double-check the molar equivalents of all reactants. A slight excess of the carboxylic acid and coupling reagent may improve yield. |
| Multiple Spots on TLC/LC-MS (Impurity Formation) | 1. Side reactions of the coupling reagent. 2. Racemization of the chiral center in thalidomide. 3. Formation of di-acylated product (on both ends of the dicarboxylic acid). 4. Unreacted starting materials. | 1. Additives like HOBt or HOAt can suppress side reactions when using carbodiimide (B86325) reagents like EDC.[4][5] 2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize racemization.[5] 3. Use a large excess of the dicarboxylic acid to favor mono-acylation. 4. Increase reaction time or temperature, or try a more potent coupling reagent. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts (e.g., urea (B33335) from EDC/DCC). 2. Poor solubility of the final product. | 1. If using EDC or DCC, the urea byproduct can sometimes be removed by filtration if it precipitates. Switching to a phosphonium (B103445) or uronium-based reagent (e.g., HATU, HBTU) avoids urea byproduct formation. 2. Use a suitable solvent system for purification. The product is expected to be soluble in polar aprotic solvents. |
Quantitative Data on Amide Coupling Reagents
The choice of coupling reagent is a critical factor in determining the yield of the amide bond formation. Below is a summary of typical yields reported for common coupling reagents in the synthesis of similar amide bonds, particularly in the context of PROTAC linkers.
| Coupling Reagent | Base | Solvent | Typical Reported Yield Range | Reference |
| HATU | DIEA | DMF | 70-95% | [6] |
| HBTU | DIEA | DMF | 60-90% | [7][8] |
| EDC/HOBt | DIEA/DMAP | DMF/DCM | 50-80% | [4][9][10] |
Table 1: Comparison of typical yields for common amide coupling reagents.
Experimental Protocols
Synthesis of 4-Aminothalidomide (Starting Material)
A plausible synthetic route to 4-aminothalidomide involves the reduction of a 4-nitro substituted thalidomide analog. This can be achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst.
Synthesis of Undecanedioic Acid (C11-Dicarboxylic Acid Linker Analog)
Undecanedioic acid can be synthesized via the oxidation of 11-hydroxyundecanoic acid using an oxidizing agent such as chromium trioxide in acetic acid.[1]
Amide Coupling of 4-Aminothalidomide and Undecanedioic Acid
This protocol describes a general procedure for the amide coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
4-Aminothalidomide
-
Undecanedioic acid
-
Coupling Reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve undecanedioic acid (2-3 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents relative to the amine) to the solution and stir for 5-10 minutes at room temperature.
-
Add 4-aminothalidomide (1 equivalent) to the reaction mixture.
-
Add DIEA (3-4 equivalents) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Thalidomide-NH-C11-COOH.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield or impurity issues.
PROTAC Signaling Pathway
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Optimizing Linker Length for CRBN-Recruiting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing linker length for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a CRBN-recruiting PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, CRBN), and a linker connecting the two.[1] The linker's primary function is to position the target protein and CRBN in close proximity to facilitate the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The length and composition of the linker are critical parameters that influence the efficacy of a PROTAC.[1][2][3] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein:PROTAC:CRBN).[1][2]
Q2: How does linker length impact the formation of the ternary complex and subsequent protein degradation?
The linker length is a critical determinant of PROTAC efficacy.[2]
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN.[1][2][4]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[1][2][4]
Therefore, fine-tuning the linker length is a crucial step in PROTAC design to ensure a stable and productive ternary complex formation, which is a prerequisite for efficient target protein degradation.[2][5]
Q3: What are the most common types of linkers used for CRBN-recruiting PROTACs?
The most frequently used linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2][6] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate conformational flexibility and physicochemical properties.[2]
Q4: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][7] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (Target Protein:PROTAC or PROTAC:CRBN) instead of the desired productive ternary complex.[1][2][8][9] A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable and potentially mitigating the hook effect.[8] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[8]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but I don't observe significant target protein degradation.
This is a common challenge and often points to issues with the formation of a productive ternary complex.[2][8]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact.[2] |
| Incorrect Linker Attachment Point | The points at which the linker is attached to the target and CRBN ligands are crucial for proper ternary complex formation.[1] Re-evaluate the attachment points based on structural information or computational modeling. |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[8] Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.[2] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility.[8] Assess cell permeability and efflux using appropriate assays.[2] Modify the linker to improve its drug-like properties, for example, by incorporating hydrophilic elements like PEG to improve solubility.[2] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes at High Concentrations | Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[2] |
| Low Cooperativity of Ternary Complex Formation | A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[8] Modify the linker to enhance ternary complex stability. |
| Excessive Linker Flexibility | A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[8] |
Problem 3: My CRBN-recruiting PROTAC is causing degradation of off-target proteins ("neosubstrates").
CRBN ligands like thalidomide (B1683933) and its derivatives can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[9]
| Potential Cause | Troubleshooting Steps |
| Inherent Activity of the CRBN Ligand | Structural modifications to the CRBN ligand, such as methoxy (B1213986) substitutions or altering the linking position on the phthalimide (B116566) ring, can enhance selectivity.[9] |
| Suboptimal Linker Design | The linker's composition and attachment point can influence the conformation of the ternary complex and affect which proteins are presented for ubiquitination.[9] Optimize the linker to favor the desired ternary complex over those with neosubstrates. |
| Lack of Specificity Data | Utilize proteome-wide analysis (e.g., mass spectrometry) to identify all proteins degraded by your PROTAC to guide further optimization.[9] |
Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature summarizing the impact of linker length on PROTAC efficacy.
Table 1: Case Study on Targeting p38α with CRBN-based PROTACs
| PROTAC Compound | Linker Length (atoms) | Cell Line | Degradation Efficacy | DC50 (nM) | Dmax (%) |
| NR-1c | 20 | BBL358 | Efficient Degradation | Not specified | Not specified |
| NR-3 series | 15-17 | BBL358 & T47D | Optimal Degradation | Not specified | Not specified |
| Shorter Linkers | < 15 | BBL358 & T47D | Poor Degradation | Not specified | Not specified |
| Data summarized from a study on p38α degradation.[10] |
Table 2: Case Study on Homo-PROTACs for CRBN Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Homo-PROTAC | PEG | 8 | Optimized Degradation |
| Data from a study on CRBN homo-PROTACs.[3] |
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[10]
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).[9]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control.[11]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the formation and stability of the ternary complex.[2]
-
Methodology:
-
Immobilization: Immobilize either CRBN or the target protein onto the SPR sensor chip surface.[2]
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.[2]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[2] An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[2]
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
-
Objective: To thermodynamically characterize the binding events and ternary complex formation.[2]
-
Methodology:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer. Degas both solutions.[11]
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.[11]
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution.[11]
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for PROTACs with poor degradation.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-NH-C10-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-NH-C10-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 10-carbon alkyl chain linker with a terminal carboxylic acid. This bifunctional nature makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its challenging solubility stems from the combination of the largely hydrophobic thalidomide and the long C10 alkyl chain, which often leads to poor aqueous solubility. Such solubility issues can impede accurate and reproducible experimental results.[3]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: The primary recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is often necessary to use sonication to facilitate dissolution.[1] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, anhydrous grade of the solvent.[1][4]
Q3: My compound is not dissolving well in DMSO. What could be the issue?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
DMSO Quality: Ensure you are using a new, unopened bottle of anhydrous or molecular biology grade DMSO.[4] Older, partially used bottles may have absorbed moisture, which can negatively impact the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication in a water bath can provide the necessary energy to break up compound aggregates and facilitate dissolution.[1]
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about potential compound degradation at higher temperatures.
Q4: Can I dissolve this compound in aqueous buffers?
A4: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobicity. However, the presence of the carboxylic acid group allows for pH-dependent solubility. By preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into an aqueous buffer, you can achieve a working concentration. The final DMSO concentration in your assay should be kept low (typically <1%) to avoid solvent-induced artifacts. For direct dissolution in aqueous solutions, converting the carboxylic acid to a more soluble carboxylate salt by adding a base is a viable strategy.[5]
Troubleshooting Guide
This guide provides structured approaches to overcoming common solubility problems.
Issue 1: Compound precipitates out of solution upon dilution of DMSO stock into aqueous media.
-
Root Cause: The compound has low aqueous solubility, and the dilution from a high-concentration organic stock into an aqueous buffer causes it to crash out. This is a common issue with hydrophobic molecules.[3]
-
Solution 1: pH Adjustment: The carboxylic acid moiety of this compound can be deprotonated to a more water-soluble carboxylate salt.[5]
-
Add a small molar excess of a base (e.g., NaOH or triethylamine) to your aqueous buffer to raise the pH above the pKa of the carboxylic acid. This will help maintain the compound in its ionized, more soluble form.
-
-
Solution 2: Use of Co-solvents: Incorporating a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[6]
-
Solution 3: Lowering the Final Concentration: If possible, reducing the final working concentration of the compound in the aqueous medium can prevent precipitation.
Issue 2: Inconsistent results and poor reproducibility in biological assays.
-
Root Cause: Undissolved compound or precipitation during the experiment can lead to an underestimation of potency and high variability.[3]
-
Solution 1: Visual Inspection: Before use, always visually inspect your prepared solutions (both stock and working solutions) for any signs of precipitation. If particulates are visible, do not proceed with the experiment.
-
Solution 2: Fresh Preparations: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions. Stock solutions in DMSO are generally stable for longer periods when stored correctly.[1][8]
-
Solution 3: Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution in your specific assay buffer after dilution from a DMSO stock.[3]
Quantitative Data Summary
| Compound | Solvent | Concentration | Method | Source |
| This compound | DMSO | 50 mg/mL (109.28 mM) | Requires sonication | [1] |
| Thalidomide-NH-CH2-COOH | DMSO | 42.5 mg/mL (128.29 mM) | Sonication recommended | [7] |
| Thalidomide | Water (pH 5) | 51.4 ± 1.5 µg/ml | [9] | |
| Thalidomide | DMF | Very soluble | [10] | |
| Thalidomide | Ether, Chloroform, Benzene | Practically insoluble | [10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the tube briefly to mix.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Solubilization in Aqueous Buffer via pH Modification
-
Materials: Prepared DMSO stock of this compound, desired aqueous buffer (e.g., PBS), 1 M NaOH solution, pH meter.
-
Procedure:
-
Start with the desired volume of your aqueous buffer.
-
Slowly add small aliquots of 1 M NaOH to the buffer while monitoring the pH, until the desired pH (e.g., 7.4 or higher) is reached and stable.
-
Perform a serial dilution of your concentrated DMSO stock into the pH-adjusted buffer to achieve the final working concentration. Ensure the final DMSO concentration remains below 1%.
-
Vortex gently to mix.
-
Visually inspect for any signs of precipitation before use.
-
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: CRBN's role in PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thalidomide-NH-C10-COOH stability and storage issues
Welcome to the technical support center for Thalidomide-NH-C10-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and storage challenges encountered during experiments with this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are summarized in the table below.[1][2] It is important to note that the compound is hygroscopic, and exposure to moisture should be minimized.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[1][3] Due to the hygroscopic nature of DMSO, using a fresh, anhydrous grade is critical to ensure maximum solubility and stability.[1] For complete dissolution, ultrasonic treatment may be necessary.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[4]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the solution has been stored for an extended period, subjected to freeze-thaw cycles, or if the solvent has absorbed moisture. If precipitation is observed, you can try to redissolve the compound by gentle warming and sonication.[4][5] However, it is crucial to verify the concentration and purity of the solution by a suitable analytical method like HPLC before use. For future prevention, ensure you are following the recommended storage conditions and handling practices for stock solutions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, thalidomide (B1683933) and its derivatives are known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7] The linker component, a C10 alkyl chain, is generally stable, but the amide and carboxyl functional groups could be sites of enzymatic or chemical cleavage in complex biological systems or during long-term storage in certain buffers.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Cellular Assays
-
Possible Cause: Degradation of this compound in your working solution or cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: For in vivo and in vitro experiments, it is highly recommended to prepare fresh working solutions from a properly stored stock solution on the day of use.[4][5]
-
Assess Stability in Media: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. This can be done by incubating the compound in the medium at 37°C and analyzing samples at different time points by HPLC or LC-MS to check for degradation.
-
Optimize Compound Concentration: High concentrations of PROTACs can sometimes lead to the "hook effect," where the degradation of the target protein decreases.[8] Perform a dose-response experiment to determine the optimal concentration range for your specific target and cell line.[8]
-
Issue 2: Poor Solubility of the Compound
-
Possible Cause: The physicochemical properties of bifunctional molecules like PROTACs can make them challenging to dissolve.[8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: As the compound is hygroscopic, ensure you are using high-purity, anhydrous solvents for preparing stock solutions.[1]
-
Employ Sonication: Gentle sonication can aid in the dissolution of the compound.[1]
-
Consider Formulation Strategies: For in vivo studies where aqueous buffers are required, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween-80) or cyclodextrins may be necessary to improve solubility.[4] Always perform a small-scale test to ensure compatibility and stability in the chosen formulation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | 3 years | Keep in a tightly sealed container, protected from moisture.[1][2] |
| 4°C | 2 years | For short-term storage, ensure the container is well-sealed.[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] |
| -20°C | 1 month | Suitable for shorter-term storage of stock solutions.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method to assess the stability of this compound in a buffer of choice using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light if the compound is suspected to be light-sensitive.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724).
-
Store the samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for thalidomide and its derivatives.[6][7]
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate.
-
Monitor the peak area of the parent compound at an appropriate UV wavelength (e.g., around 297 nm for thalidomide).[6]
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Navigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates." The most well-characterized neosubstrates are the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can result in unintended biological consequences, including immunomodulatory effects and potential developmental toxicities.[1][2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in the degradation of the intended target.[1][3] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[1][3] These binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1]
Q3: What are the key strategies to minimize off-target effects of thalidomide-based PROTACs?
A3: Several strategies can be employed to reduce off-target effects:
-
Optimize PROTAC Concentration: Use the lowest effective concentration that achieves robust degradation of the target protein. This can be determined through a dose-response experiment.
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[4]
-
Alter the Linker: The length and composition of the linker connecting the thalidomide moiety to the target-binding ligand can influence the geometry of the ternary complex and, consequently, its stability and selectivity.[5]
-
Use a Different E3 Ligase: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different sets of endogenous substrates and off-target profiles.
Q4: How can I confirm that my observed phenotype is due to on-target degradation and not off-target effects?
A4: To validate that a cellular phenotype is a direct result of on-target protein degradation, several control experiments are crucial:
-
Use a Non-degrading Control: Synthesize an inactive version of your PROTAC, for example, by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of the thalidomide ligand) that prevents it from binding to CRBN. This control will still bind to the target protein but will not induce its degradation. If the phenotype is still observed with this control, it is likely an off-target effect independent of degradation.
-
Rescue Experiments: Perform a rescue experiment by overexpressing a degradation-resistant mutant of the target protein. If the phenotype is reversed, it strongly suggests that the effect is due to the degradation of the intended target.
-
Washout Experiments: To confirm that the observed phenotype is reversible and dependent on the continuous presence of the PROTAC, the compound can be washed out from the cell culture. Monitoring the recovery of the target protein levels and the reversal of the phenotype over time can confirm the on-target mechanism.[6]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins. |
| Inherent Neosubstrate Recruitment | Consider redesigning the PROTAC with a modified thalidomide analog (e.g., with a bulky substituent at the C5 position) to reduce neosubstrate binding.[4] |
| Cell Line Sensitivity | Test the PROTAC in a different cell line with potentially lower expression levels of the off-target proteins. |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects. |
Problem 2: My proteomics data shows degradation of unexpected proteins.
| Possible Cause | Suggested Solution |
| Promiscuous Target Binder | The ligand for your target protein may have affinity for other proteins. Validate the specificity of your target binder using techniques like Cellular Thermal Shift Assay (CETSA).[7][8] |
| Formation of Stable Off-Target Ternary Complexes | The PROTAC may be forming stable and productive ternary complexes with off-target proteins. Assess the formation of off-target ternary complexes using a NanoBRET assay. |
| Downstream Effects of On-Target Degradation | The degradation of the intended target may be affecting the stability of interacting proteins or signaling pathways. Perform a time-course proteomics experiment to distinguish between direct and indirect effects. Direct degradation should occur at earlier time points. |
| Degradation-Independent Activity | The observed protein loss might not be due to proteasomal degradation. To confirm the degradation mechanism, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism. |
Data Presentation
Table 1: Representative Degradation Data for a Thalidomide-Based PROTAC
This table summarizes typical quantitative data for a hypothetical thalidomide-based PROTAC targeting BRD4, including its effect on the known off-target IKZF1.
| Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 (On-Target) | Jurkat | 15 | >95 |
| IKZF1 (Off-Target) | Jurkat | 802 | ~60 |
DC50: Concentration of PROTAC required to degrade 50% of the protein. Dmax: Maximum percentage of protein degradation.[5]
Table 2: Ternary Complex Formation and Cooperativity
This table presents example biophysical data for the formation of the ternary complex. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein affects its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
| Ternary Complex | Assay | KD (nM) | Cooperativity (α) |
| BRD4-PROTAC-CRBN | TR-FRET | 50 | 5.2 |
| IKZF1-PROTAC-CRBN | TR-FRET | 350 | 1.8 |
KD: Dissociation constant, a measure of binding affinity.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein and known off-targets.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[9]
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Visualize the bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[11]
-
2. Global Proteomics by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation across the proteome.
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50). Include a vehicle control.[11]
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.[1]
-
3. NanoBRET™ Ternary Complex Formation Assay
This in-cell assay quantitatively measures the formation of the ternary complex.
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.[6]
-
-
Cell Seeding and Treatment:
-
Seed transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand.[6]
-
Add a serial dilution of the PROTAC.
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[6]
-
4. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice: purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), purified CRBN E3 ligase complex, biotinylated ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[13]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated target protein by Western blotting using an anti-ubiquitin antibody or streptavidin-HRP (for biotinylated ubiquitin). An increase in a high-molecular-weight smear indicates polyubiquitination.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for off-target effects.
Caption: Downstream effects of off-target IKZF1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-NH-C10-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance ternary complex formation using PROTACs (Proteolysis Targeting Chimeras) that incorporate Thalidomide-NH-C10-COOH for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my PROTAC?
A1: this compound serves as a critical component of your PROTAC, functioning as the E3 ligase-recruiting element. The thalidomide (B1683933) moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] The "-NH-C10-COOH" is a linker that connects the thalidomide to a ligand for your protein of interest (POI). The 10-carbon chain provides spatial separation and flexibility, which is crucial for the successful formation of a stable and productive ternary complex between your POI and CRBN.[4]
Q2: What is a ternary complex, and why is its formation critical for PROTAC efficacy?
A2: A ternary complex in the context of PROTACs is the structure formed by the simultaneous binding of the PROTAC molecule to both the protein of interest (POI) and an E3 ubiquitin ligase (in this case, CRBN).[5][6] The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation.[5] This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] The stability and geometry of this complex directly influence the efficiency of ubiquitination and, consequently, the extent of target protein degradation.[1][5]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][7][8] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) that are unable to form the productive ternary complex.[1][7][8] To mitigate the hook effect, it is essential to perform a wide, serial dilution of your PROTAC to identify the optimal concentration range for maximal degradation.[1][7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or low target protein degradation observed. | 1. Inefficient ternary complex formation: The PROTAC may not effectively bring the POI and CRBN together.[1] 2. Suboptimal PROTAC concentration: High concentrations can cause the "hook effect," while very low concentrations may be insufficient.[1][6] 3. Poor cell permeability or stability of the PROTAC: The compound may not be reaching its intracellular target or may be rapidly metabolized.[1][9] 4. Low expression of target protein or CRBN: Insufficient levels of either protein can limit ternary complex formation.[1][10] | 1. Optimize the linker: Synthesize and test analogs with different linker lengths and compositions. The C10 linker may not be optimal for your specific POI.[1][9][11] 2. Perform a dose-response experiment: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[1] 3. Assess cell permeability and stability: Use assays like CETSA or NanoBRET to confirm target engagement in cells and LC-MS/MS to evaluate compound stability.[1] 4. Verify protein expression: Use Western Blotting to confirm the expression levels of both the POI and CRBN in your cell model.[1] |
| Inconsistent results between biochemical and cellular assays. | 1. Different experimental conditions: Purified proteins in biochemical assays may not fully represent the cellular environment.[1] 2. Cellular factors: The presence of other interacting proteins, post-translational modifications, or compartmentalization within the cell can influence PROTAC activity.[12] | 1. Use orthogonal assays: Corroborate findings with a combination of in vitro (e.g., SPR, TR-FRET) and in-cell (e.g., NanoBRET, CETSA) methods.[1] 2. Consider the cellular context: Investigate the subcellular localization of your POI and CRBN.[12] |
| High background in proximity-based assays (e.g., AlphaLISA, TR-FRET). | 1. Non-specific binding: Assay components may be binding to each other non-specifically. 2. Protein aggregation: The POI, CRBN, or the PROTAC may be aggregating. | 1. Include appropriate controls: Use a non-binding PROTAC analog or an irrelevant protein to assess non-specific signals.[7] 2. Optimize buffer conditions: Test different buffers and additives (e.g., detergents) to minimize non-specific interactions and aggregation.[7] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for Characterizing a PROTAC
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Thalidomide-NH-C10-COOH
Welcome to the technical support center for Thalidomide-NH-C10-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this PROTAC linker. Below you will find frequently asked questions and troubleshooting guides to help refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its hybrid structure. The molecule combines a polar carboxylic acid group and a relatively nonpolar thalidomide (B1683933) moiety with a long, flexible C10 alkyl chain. This can lead to issues with solubility, aggregation, and chromatographic separation. The flexible nature of the alkyl chain can also result in broad peaks during chromatography.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. If in a solvent, it should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2][3]
Q3: What solvents are suitable for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and similar molecules.[1][4] For in vivo applications, co-solvents such as PEG300, Tween 80, and saline may be used, but care must be taken to add the solvents sequentially to ensure complete dissolution.[1][2] Sonication can aid in the dissolution process.[1]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LCMS).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the chemical structure.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Incomplete reaction or side reactions: The synthesis may not have gone to completion, or side products may have formed. | - Monitor the reaction progress using TLC or LCMS to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry). |
| Precipitation during workup: The compound may precipitate out of solution during aqueous extraction or solvent removal. | - Use a solvent system in which the compound is soluble.- Minimize the use of anti-solvents. | |
| Loss during chromatographic purification: The compound may adhere irreversibly to the stationary phase or co-elute with impurities. | - Screen different stationary phases and mobile phase compositions.[9]- Use a gradient elution method in HPLC. | |
| Broad Peaks in HPLC | Poor solubility in the mobile phase: The compound may not be fully dissolved in the mobile phase at the point of injection. | - Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[9]- Consider using a stronger organic solvent in the mobile phase or adding a small amount of an appropriate modifier. |
| Conformational flexibility: The long C10 alkyl chain can adopt multiple conformations, leading to peak broadening. | - Increase the column temperature to improve peak shape and reduce viscosity.[10]- Use a stationary phase with shorter alkyl chains (e.g., C8 instead of C18) which may have a higher ligand density.[10] | |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of the sample.[9] | |
| Inconsistent Retention Times | Mobile phase preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. | - Premix mobile phases to avoid volumetric contractions.- Ensure the mobile phase is properly degassed. |
| Column equilibration: The column may not be fully equilibrated between injections. | - Allow for sufficient equilibration time, especially when using ion-pair reagents or long-chain modifiers. | |
| Temperature fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature.[10] | |
| Product Contamination | Co-eluting impurities: Impurities with similar polarity may elute at the same time as the product. | - Optimize the HPLC method by screening different columns and mobile phases to improve resolution.[9]- Consider using an alternative purification technique such as preparative TLC or flash chromatography. |
| Cross-contamination: Carryover from previous injections. | - Implement a thorough needle wash protocol.- Inject a blank run between samples to check for carryover.[11] |
Experimental Protocols
General Reversed-Phase HPLC Purification Protocol
This is a general starting protocol that may require optimization.
-
Column Selection: A C18 reversed-phase column is a common starting point. Consider a C8 column if peak broadening is an issue.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol.
-
Filter and degas all solvents before use.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or the initial mobile phase composition. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-100%) over 20-30 minutes.
-
Hold at high organic content for a few minutes to elute any strongly retained impurities.
-
Return to the initial conditions and re-equilibrate the column for at least 5-10 column volumes before the next injection.
-
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis analysis of the compound).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the final product.
Purity Assessment by Analytical HPLC-MS
-
Column: Use a high-resolution analytical C18 column (e.g., 2.1 or 4.6 mm ID, <5 µm particle size).
-
Mobile Phase: Use the same mobile phases as in the preparative method, but at a lower flow rate suitable for the analytical column.
-
Gradient: Employ a fast gradient to assess purity quickly (e.g., 5% to 95% B in 5-10 minutes).
-
Detection: Use a Diode Array Detector (DAD) to obtain the UV spectrum and a Mass Spectrometer (MS) to confirm the mass of the eluting peak.[6]
Data Presentation
Table 1: Typical Purity and Yield Data for this compound
| Parameter | Typical Value | Method of Analysis |
| Purity | >95% (commonly >98%) | HPLC-UV, LCMS[5] |
| Yield (Final Step) | 40-70% (highly dependent on reaction scale and purification efficiency) | Gravimetric |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Sonication may be required.[1] |
| Water | Insoluble | |
| Ethanol | Sparingly Soluble |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting common issues in the purification of this compound.
References
- 1. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
PROTAC Degradation Assays: A Technical Support Center for Troubleshooting Inconsistent Results
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PROTAC experiments and address common challenges that can lead to inconsistent results. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent or failed PROTAC-mediated degradation?
A1: Inconsistent results in PROTAC assays can stem from a variety of factors, often related to the intricate mechanism of action of these heterobifunctional molecules. The most common culprits include:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.[1]
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. If this complex is unstable or doesn't form, degradation will not occur.[2]
-
Suboptimal Linker Design: The linker connecting the target-binding and E3 ligase-binding moieties is critical for the geometry and stability of the ternary complex. An inappropriate linker length or composition can hinder productive ubiquitination.[1][2]
-
Low E3 Ligase Expression: The chosen E3 ligase (e.g., VHL, CRBN) must be sufficiently expressed in the cell line being used.[2][3]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, paradoxically reducing degradation efficiency.[1][4]
-
Cellular Factors: The health, confluency, and passage number of cells can impact the ubiquitin-proteasome system and, consequently, PROTAC efficacy.[1]
-
Compound Instability: The PROTAC molecule itself may be unstable in the cell culture medium over the course of the experiment.[1]
Q2: My PROTAC isn't showing any degradation of my target protein. What should I do?
A2: Observing no degradation is a common challenge. A systematic troubleshooting approach is recommended to pinpoint the issue.
-
Confirm Target and E3 Ligase Expression: First, verify that your cell line expresses both the target protein and the recruited E3 ligase at adequate levels using Western blotting or qPCR.[3]
-
Assess Cell Permeability and Target Engagement: It's crucial to determine if the PROTAC is entering the cells and binding to its intended target. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm intracellular target engagement.[1][5]
-
Verify Ternary Complex Formation: If target engagement is confirmed, the next step is to investigate the formation of the ternary complex. Co-immunoprecipitation (Co-IP) is a standard method to pull down the E3 ligase and blot for the target protein (or vice versa).[6] Biophysical assays like TR-FRET or SPR can also be used to measure ternary complex formation in vitro.[1][7]
-
Check for Ubiquitination: The formation of a ternary complex does not guarantee that it is productive for ubiquitination. An in-cell ubiquitination assay can determine if the target protein is being ubiquitinated in the presence of the PROTAC.[1]
-
Rule out Proteasome Inhibition: Ensure that the proteasome is active in your cells. A positive control, such as treating cells with a known proteasome inhibitor like MG132, should "rescue" the degradation of a known proteasome substrate.[6]
-
Optimize Experimental Conditions: Vary the PROTAC concentration over a wide range and perform a time-course experiment to identify the optimal treatment conditions.[3]
Troubleshooting Guides
Issue 1: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations
The "hook effect" is a paradoxical phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[1][4]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: To confirm the hook effect, test your PROTAC over a broad range of concentrations, including very low (pM to nM) and very high (µM) concentrations. This will help you identify the optimal concentration for maximal degradation (Dmax) and the concentrations at which the hook effect becomes apparent.[1][4]
-
Lower PROTAC Concentrations: Once the optimal concentration range is identified, use concentrations at or below the Dmax for subsequent experiments to avoid the hook effect.[1]
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex can be influenced by the cooperativity between the target protein and the E3 ligase. Redesigning the PROTAC linker to promote positive cooperativity can help stabilize the ternary complex over the binary complexes, thus mitigating the hook effect.[1]
-
Utilize Biophysical Assays: Techniques like TR-FRET, SPR, or AlphaLISA can be used to directly measure the formation of the ternary complex at different PROTAC concentrations. This can provide a deeper understanding of the relationship between ternary complex formation, the hook effect, and the observed degradation profile.[1][5]
Issue 2: High Dmax - Incomplete Target Degradation
In some cases, a PROTAC may induce degradation, but a significant fraction of the target protein remains, resulting in a high Dmax (maximum degradation) that is less than 100%.
Potential Causes and Solutions:
-
High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation. A time-course experiment can help identify the optimal time point for maximal degradation before new protein synthesis becomes significant.[6]
-
Subcellular Localization: If the PROTAC, target protein, or E3 ligase are in different subcellular compartments, this can limit the extent of degradation. Imaging studies can be used to investigate the localization of these components.
-
Presence of a Non-degradable Pool of Target Protein: A fraction of the target protein may exist in a cellular compartment or a protein complex that is inaccessible to the PROTAC or the ubiquitin-proteasome machinery.
-
Feedback Mechanisms: The degradation of the target protein may trigger a cellular feedback loop that increases its own synthesis.
Issue 3: Off-Target Effects and Cellular Toxicity
Off-target effects can arise when the PROTAC degrades proteins other than the intended target, potentially leading to cellular toxicity.
Strategies to Assess and Mitigate Off-Target Effects:
-
Quantitative Proteomics: Use unbiased proteomics techniques like Tandem Mass Tagging (TMT) to obtain a global view of protein level changes upon PROTAC treatment. This can help identify any unintended protein degradation.[1][8]
-
Use an Inactive Control: Synthesize or obtain an inactive version of the PROTAC, for example, with a modification in the target-binding or E3 ligase-binding moiety that prevents ternary complex formation. This control can help differentiate between on-target and off-target effects.[3][8]
-
Optimize the Target-Binding Warhead: Using a more selective binder for the protein of interest can reduce off-target degradation.[1]
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates. Switching the E3 ligase recruited by the PROTAC may alter the off-target profile.[1]
-
Assess Cell Viability: Perform cell viability assays in parallel with your degradation experiments to determine if the observed effects are due to specific protein degradation or general cytotoxicity.[3]
Quantitative Data Summary
The efficacy of a PROTAC is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables provide a summary of hypothetical and literature-derived quantitative data for different PROTACs, highlighting the impact of linker composition and the choice of E3 ligase ligand.
Table 1: Impact of Linker Composition on PROTAC Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | CRBN | PEG | 15 | >95 |
| PROTAC B | BRD4 | CRBN | Alkyl Chain | 35 | >90 |
| PROTAC C | BTK | CRBN | PEG | 5 | ~90 |
| PROTAC D | BTK | CRBN | Alkyl Chain | 20 | ~85 |
This table illustrates that for the same target and E3 ligase, a PEG linker can sometimes result in a lower DC50 value, indicating higher potency, compared to an alkyl chain linker.
Table 2: Comparison of PROTACs with Different E3 Ligase Ligands
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL Ligand | 10-50 | >90 |
| dBET1 | BRD4 | CRBN Ligand (Pomalidomide) | 5-20 | >95 |
| ARV-110 | Androgen Receptor | VHL Ligand | 1-10 | >80 |
| Compound X | Estrogen Receptor | CRBN Ligand (Lenalidomide) | 20-100 | >75 |
This table showcases that both VHL and CRBN-based PROTACs can achieve potent degradation, with the optimal choice often being dependent on the specific target protein and cellular context.
Experimental Protocols
Protocol 1: Western Blot Analysis for PROTAC-Mediated Degradation
This is the most common method for quantifying changes in target protein levels.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][9]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[9][10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[1][9]
Protocol 2: In-Cell Ubiquitination Assay (NanoBRET™)
This protocol describes a live-cell assay to detect PROTAC-induced ubiquitination of a target protein using NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase (donor)
-
Expression vector for HaloTag® protein fused to ubiquitin (acceptor)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-ubiquitin expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into the assay plates.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-ubiquitin fusion.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells and incubate at 37°C for 1-4 hours.[9]
-
Substrate Addition: Prepare a solution of the NanoBRET™ Nano-Glo® Substrate in Opti-MEM® and add it to each well.[9]
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of measuring two wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates PROTAC-induced ubiquitination of the target protein.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Primary antibodies against the target protein and the E3 ligase
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor for 2 hours to prevent degradation of the target protein. Treat the cells with the PROTAC or a vehicle control for 4-6 hours.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer.[11]
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or a control IgG overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.[11]
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[11]
-
Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.[11]
-
Western Blot Analysis: Load the eluted samples onto an SDS-PAGE gel and perform Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.[11]
Visualizations
Caption: The mechanism of action for a PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.co.jp [promega.co.jp]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Featuring Thalidomide-NH-C10-COOH
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC development due to the favorable drug-like properties of its ligands. This guide provides a comprehensive comparison of Thalidomide-NH-C10-COOH with other prominent CRBN ligands, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their TPD strategies.
Performance Comparison of CRBN Ligands
The most widely utilized CRBN ligands are derived from the immunomodulatory imide drugs (IMiDs), namely thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[1] These molecules bind to CRBN, recruiting it to a target protein for ubiquitination and subsequent degradation by the proteasome.[2] While structurally similar, subtle modifications to these ligands can significantly impact the efficacy and selectivity of the resulting PROTACs.[1]
This compound is a derivative of thalidomide functionalized with a C10 linker ending in a carboxylic acid group.[3][4] This modification facilitates its conjugation to a target protein ligand, forming a PROTAC. While direct, head-to-head quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from the well-characterized parent molecule, thalidomide, and the general principles of linker-mediated PROTAC efficacy. The choice of linker length and attachment point is crucial for optimal ternary complex formation and degradation efficiency.[5]
The following tables summarize the binding affinities of common CRBN ligands and the degradation performance of PROTACs employing these ligands.
Table 1: Comparison of Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Thalidomide | ~250 nM[6][7] | ~30 µM[7] | Competitive Binding Assay |
| Lenalidomide | ~178 nM[7] | ~3 µM[7] | Competitive Binding Assay |
| Pomalidomide | ~157 nM[7] | ~1.2 - 3 µM[7][8] | Competitive Binding Assay, Competitive Titration |
| Iberdomide | Higher than lenalidomide and pomalidomide[9] | Not specified | Not specified |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity, with lower values indicating stronger binding.
Table 2: Performance of CRBN Ligand-Based PROTACs
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax | Key Observations |
| Thalidomide-based | Androgen Receptor | AR-positive cancer cells | - | - | Forms the basis for many CRBN-recruiting PROTACs.[1] |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% | 6-position modified derivatives can enhance selectivity.[1] |
| Pomalidomide-based | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% | Often used as a benchmark CRBN ligand.[1] |
| Phenyl Dihydrouracil (B119008) Derivatives | BTK, BRD9 | Not specified | Not specified | Excellent degradation | Avoids chiral issues associated with glutarimides.[] |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, it is essential to visualize the underlying biological pathways and experimental workflows.
Caption: Mechanism of Action for a CRBN-based PROTAC.
The diagram above illustrates how a PROTAC, such as one synthesized with this compound, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: A typical experimental workflow for PROTAC development and evaluation.
This workflow outlines the key experimental stages in the development and characterization of a PROTAC, from initial synthesis to in vivo testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of CRBN ligands and their corresponding PROTACs.
CRBN Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Principle: This assay measures the binding of a ligand to CRBN by detecting the FRET signal between a fluorescently labeled CRBN and a fluorescently labeled tracer that binds to the same site. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant CRBN/DDB1 complex (tagged, e.g., with His or GST)
-
Fluorescently labeled antibody against the tag (e.g., terbium-conjugated anti-His)
-
Fluorescently labeled tracer ligand (e.g., a fluorescent derivative of thalidomide)
-
Test compounds (e.g., this compound and other CRBN ligands)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% BSA, pH 7.4)
-
Microplates (e.g., 384-well, low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the purified CRBN/DDB1 complex, the fluorescently labeled antibody, and the fluorescently labeled tracer to the wells of the microplate.
-
Add the test compounds or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Degradation Assay (Western Blotting)
Principle: This method quantifies the amount of a target protein in cells after treatment with a PROTAC. A decrease in the protein level indicates successful degradation.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.[11]
Conclusion
The selection of a CRBN ligand is a pivotal step in the design of effective PROTACs. While established ligands like thalidomide, lenalidomide, and pomalidomide form the foundation of many successful degraders, the development of functionalized derivatives such as this compound allows for their versatile application in PROTAC synthesis.[3] Furthermore, emerging novel scaffolds like phenyl dihydrouracil derivatives offer the potential to overcome some limitations of traditional IMiDs, such as chirality and off-target effects.[] The experimental protocols provided herein offer a standardized framework for the comparative evaluation of different CRBN ligands, enabling researchers to make data-driven decisions in the pursuit of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. lifesensors.com [lifesensors.com]
A Comparative Guide to Thalidomide-Based (CRBN) and VHL-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two principal classes of Proteolysis Targeting Chimeras (PROTACs): those that recruit the Cereblon (CRBN) E3 ubiquitin ligase, exemplified by molecules incorporating a thalidomide-derived moiety like Thalidomide-NH-C10-COOH, and those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This comparison is supported by a review of their mechanisms, performance data, and detailed experimental protocols to aid researchers in selecting the appropriate system for their targeted protein degradation studies.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from cells.[1][2] They function by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule consists of two active domains—one that binds the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[4][5] By bringing the target and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[1][5] Among the over 600 E3 ligases in the human genome, CRBN and VHL are the most extensively utilized for PROTAC development.[1]
This compound is a functionalized ligand-linker conjugate that utilizes the thalidomide (B1683933) scaffold to recruit the CRBN E3 ligase, ready for attachment to a target-binding warhead.[6] VHL-based PROTACs, in contrast, employ ligands derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α), to engage the VCB-Cul2-RBX1 E3 ligase complex.[1] The choice between these two systems is a critical decision in PROTAC design, influencing potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: CRBN vs. VHL Recruitment
Both PROTAC classes operate by inducing the formation of a ternary complex (E3 ligase-PROTAC-Target Protein), but the specifics of their E3 ligase engagement differ, impacting their degradation profiles.
-
Thalidomide-based (CRBN) PROTACs: These PROTACs utilize ligands such as thalidomide, lenalidomide, or pomalidomide (B1683931) to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2][3] This binding event brings the target protein into proximity with the CRBN complex, leading to its ubiquitination and subsequent degradation.
-
VHL-based PROTACs: These molecules recruit the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VCB-Cul2-RBX1 E3 ligase complex.[1][7] Ligands for VHL are typically peptidomimetic and mimic the HIF-1α peptide, which binds to VHL under normal oxygen conditions to be targeted for degradation.[1][8]
The diagram below illustrates the parallel mechanisms of action for these two PROTAC classes.
Performance and Physicochemical Comparison
The selection of an E3 ligase ligand significantly affects a PROTAC's biological activity and pharmaceutical properties. Key differences are summarized below.
| Feature | Thalidomide-based (CRBN) PROTACs | VHL-based PROTACs |
| E3 Ligase Ligand | Based on thalidomide, pomalidomide, or lenalidomide.[9] | Typically derived from HIF-1α peptide mimics.[1] |
| Physicochemical Properties | Smaller, more "drug-like" ligands. Often better cell permeability and potential for oral bioavailability.[1] | Larger, more peptide-like ligands. Can present challenges with solubility, cell permeability, and metabolic stability.[1][4][10] |
| Selectivity | The CRBN binding pocket is considered more promiscuous, which can sometimes lead to off-target degradation of endogenous neosubstrates (e.g., IKZF1/3).[2] | The VHL binding pocket for the hydroxyproline (B1673980) moiety is well-defined and rigid, often resulting in higher selectivity and fewer off-target effects.[] |
| Ternary Complex Stability | Can form highly stable ternary complexes. The kinetics can be transient, allowing for catalytic activity.[] | Often forms stable and cooperative ternary complexes, which is critical for efficient degradation.[12] |
| Tissue Expression | CRBN is highly expressed in hematopoietic tissues and bone marrow, making it a good choice for hematological targets.[] | VHL is ubiquitously expressed, with high levels in the kidney, liver, and vascularized tumors.[] |
| Advantages | - Good physicochemical properties.[1]- Extensive clinical safety data available for the immunomodulatory drug (IMiD) class.[]- Can be highly potent. | - High selectivity due to specific binding pocket.[]- Broadly active across many cell types.[1]- Can degrade targets that are difficult for CRBN-based PROTACs. |
| Challenges | - Potential for off-target effects on neosubstrates.[2]- Activity can be cell-type dependent.[1] | - Poorer "drug-like" properties (higher molecular weight, lower permeability).[1]- Potential for metabolic instability of the VHL ligand moiety.[10] |
Quantitative Performance Metrics
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While these are highly dependent on the specific target protein, linker, and cell line, typical performance ranges can be compared. Both CRBN and VHL-based PROTACs are capable of achieving potent, sub-nanomolar degradation with high efficacy.
| Parameter | Thalidomide-based (CRBN) | VHL-based | Note |
| Potency (DC50) | Picomolar to nanomolar range | Picomolar to nanomolar range | Both systems can achieve high potency.[1] The final value is context-dependent. |
| Efficacy (Dmax) | Often >90% | Often >90% | Both systems can induce near-complete degradation of the target protein.[1] |
| Degradation Rate | Variable; can be rapid | Variable; depends on ternary complex stability and ubiquitination efficiency | Rate is influenced by the entire degradation pathway.[] |
Experimental Protocols
To empirically compare the performance of this compound and VHL-based PROTACs, a standardized set of experiments is required.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax)
This protocol is the standard method for quantifying the degradation of a target protein.[5][14]
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the CRBN-based and VHL-based PROTACs in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTACs for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the DC50 and Dmax values.[5]
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex in live cells, providing mechanistic insight.[15]
1. Cell Line Preparation:
-
Create a stable cell line expressing the target protein tagged with a NanoLuc® luciferase and the E3 ligase (CRBN or VHL) tagged with a HaloTag®.
2. Assay Procedure:
-
Seed the engineered cells into a 96-well white assay plate.
-
Label the HaloTag®-E3 ligase fusion protein with the fluorescent HaloTag® NanoBRET™ 618 Ligand.
-
Add the NanoLuc® substrate (furimazine) to the cells.
-
Treat cells with serial dilutions of the PROTACs.
-
Measure both the donor (NanoLuc®, 460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission signals.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.
Protocol 3: Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation proceeds via the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The inhibitor will cause ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G agarose (B213101) beads.
-
Immunoprecipitate the target protein using a specific primary antibody overnight.
-
Capture the immune complexes with protein A/G beads.
3. Immunoblotting:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. An increase in the ubiquitin signal in PROTAC-treated samples confirms mechanism of action.
Conclusion
Both thalidomide-based (CRBN) and VHL-based PROTACs are powerful tools for targeted protein degradation, each with a distinct set of advantages and challenges. CRBN-recruiting PROTACs, built from smaller and more drug-like ligands, may offer benefits in cell permeability and pharmacokinetics.[1] In contrast, VHL-based PROTACs often provide superior selectivity due to the highly specific nature of the VHL-HIF-1α interaction.[]
The ultimate choice between these two systems depends on the specific research goals, including the nature of the protein target, its cellular location, the desired tissue distribution, and the tolerance for potential off-target effects. A thorough experimental evaluation using standardized protocols for degradation, ternary complex formation, and ubiquitination is essential for making an informed decision and advancing the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Protein Degradation and PROTACs [promega.sg]
A Researcher's Guide to Validating CRBN Engagement by Thalidomide-NH-C10-COOH
In the rapidly advancing field of targeted protein degradation, the validation of Cereblon (CRBN) engagement by novel Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical development. This guide provides a comprehensive comparison of established experimental methods to validate the engagement of CRBN by Thalidomide-NH-C10-COOH, a PROTAC building block incorporating a thalidomide (B1683933) moiety for CRBN recruitment linked via a 10-carbon alkyl chain with a terminal carboxylic acid.
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the foundational event for subsequent ubiquitination and degradation of the target.[1] Therefore, robust and quantitative validation of CRBN engagement is paramount for the successful development of effective degraders. This guide will delve into the primary methodologies for assessing this interaction, provide detailed experimental protocols, and present comparative data to contextualize the performance of thalidomide-based PROTACs.
Comparative Analysis of CRBN Ligands and Linker Impact
While specific quantitative data for this compound is not extensively available in the public domain, we can infer its potential performance by examining data from structurally related thalidomide-based PROTACs. The nature of the linker connecting the CRBN ligand to the target protein-binding moiety significantly influences the efficacy of the resulting PROTAC.[2]
The following table summarizes representative data on how different linker types and lengths can affect the performance of CRBN-recruiting PROTACs, providing a basis for comparison.
| PROTAC Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain | BRD4 | Various | 1.8 | >95 | Short to medium alkyl chains often yield high potency and degradation efficacy.[2] |
| PEG Linker (3 units) | BRD4 | Various | 8.3 | >90 | PEG linkers can enhance solubility but may slightly reduce potency compared to optimal alkyl linkers.[2] |
| Variable PEG Lengths | BRD4 | H661 | > 5,000 (1 PEG unit) | ~50 | Linker length is critical; suboptimal lengths can dramatically decrease degradation potency.[3] |
| Ether Linker | CDK4/6 | Various | ~1000 | Substantial | Alkyl-ether linkers have shown reduced neosubstrate degradation in some contexts.[2] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance. The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Methodologies for Validating CRBN Engagement
Several robust biophysical and cellular assays are employed to quantify the interaction between a PROTAC and CRBN. The most common and reliable methods include the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA®), and Fluorescence Polarization (FP) assays.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[4] It relies on energy transfer from a NanoLuc® luciferase-tagged CRBN (donor) to a fluorescently labeled CRBN tracer (acceptor). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ CRBN Engagement Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 96-well plates.
-
After 24 hours, transiently transfect the cells with a plasmid encoding a NanoLuc®-CRBN fusion protein using a suitable transfection reagent.[1] Commercially available vectors and ready-to-use cells are also an option.[4][5]
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound-based PROTAC and control compounds in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure:
-
24 hours post-transfection, remove the culture medium.
-
Add the prepared compound dilutions to the cells.
-
Add a cell-permeable fluorescent NanoBRET® tracer that binds to CRBN to all wells at a fixed concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET® substrate (e.g., furimazine) to all wells.
-
Immediately read the plate on a luminometer capable of measuring donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to controls (vehicle-treated cells as 100% and a high concentration of a known binder as 0%).
-
Generate IC50 curves using non-linear regression to determine the potency of the PROTAC in engaging CRBN.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[6] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.[6]
Experimental Protocol: CETSA® for CRBN Engagement
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to a suitable confluency.
-
Treat the cells with the this compound-based PROTAC or vehicle control and incubate to allow for compound binding.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[7]
-
Include a non-heated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]
-
-
Protein Quantification:
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble CRBN (relative to the non-heated control) against the temperature for both the PROTAC-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the PROTAC-treated sample indicates stabilization of CRBN and thus, target engagement.[1]
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is an in vitro biophysical technique that measures the binding of a small fluorescently labeled molecule (probe) to a larger protein.[9] In a competitive FP assay, a test compound that binds to the target protein will displace the fluorescent probe, resulting in a decrease in the measured fluorescence polarization.
Experimental Protocol: Competitive FP Assay for CRBN Binding
-
Reagent Preparation:
-
Purify recombinant CRBN protein (often in a complex with DDB1).
-
Prepare a fluorescently labeled probe that binds to CRBN (e.g., a thalidomide or pomalidomide (B1683931) derivative conjugated to a fluorophore like fluorescein (B123965) or Cy5).[9][10]
-
Prepare serial dilutions of the this compound-based PROTAC.
-
-
Assay Procedure:
-
In a black, low-binding microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the PROTAC in an appropriate assay buffer.[10]
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium (e.g., 60 minutes).[11]
-
-
Signal Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can be used to calculate the binding affinity (Ki) of the PROTAC for CRBN.
-
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key validation assays.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the NanoBRET assay.
Caption: Experimental workflow for the CETSA assay.
Conclusion
Validating the engagement of CRBN by this compound is an indispensable step in the development of PROTACs. This guide has outlined three robust and widely accepted methods: NanoBRET, CETSA®, and Fluorescence Polarization. Each of these assays provides quantitative data on the direct interaction between the PROTAC and CRBN, either in a cellular or in vitro setting. While specific data for the this compound moiety is not yet widely published, the comparative data for other thalidomide-based PROTACs with varying linkers underscores the importance of empirical validation for each new construct. By employing the detailed protocols and understanding the principles behind these assays, researchers can confidently characterize the CRBN-binding properties of their novel PROTACs, a critical milestone on the path to developing new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 5. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labhoo.com [labhoo.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
The Linker's Pivotal Role: A Comparative Guide to Thalidomide PROTAC Efficacy
Researchers in the rapidly advancing field of targeted protein degradation are increasingly focused on the critical role of the linker in optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules, which co-opt the cell's natural protein disposal machinery, are revolutionizing therapeutic strategies. However, their success is intricately tied to the length and composition of the chemical linker that connects the target-binding warhead to the E3 ligase recruiter. This guide provides a comprehensive comparison of how different linker lengths in thalidomide-based PROTACs influence their performance, supported by experimental data and detailed methodologies.
Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation of a target protein of interest (POI). The linker, far from being a passive spacer, is an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3][4] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to unproductive complexes where ubiquitination is inefficient.[4]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies on thalidomide-based PROTACs, illustrating the impact of linker length on their efficacy.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| PROTAC 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| PROTAC 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| PROTAC 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations due to the formation of unproductive binary complexes, is a common phenomenon to consider when interpreting degradation data.[1][5]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | [2] |
| PEG | 16 | More Potent | [2] |
This systematic investigation into ERα degradation demonstrates a clear optimal linker length for achieving maximal efficacy.[4]
Table 3: Impact of Linker Length on p38α/β Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| Compound A | Short | >1000 | <20 | Inefficient degradation with a short linker. |
| Compound B | Optimized | <100 | >85 | Significant improvement in potency and efficacy with an optimized linker length.[6] |
This study on p38α/β mitogen-activated protein kinase highlights that linker optimization is crucial for achieving nanomolar degradation activity.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the quantification of target protein degradation in cells treated with PROTACs.[3][7]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. A dose-response curve is then generated to determine the DC50 and Dmax values.[7][8]
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful technique for measuring the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase, as well as for assessing the formation of the ternary complex.[8][9]
Methodology:
-
Surface Preparation: Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) onto a sensor chip using amine coupling chemistry.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase surface.
-
To measure the binding to the target protein, a similar experiment can be performed by immobilizing the target protein.
-
-
Ternary Complex Analysis: To assess ternary complex formation, inject a mixture of a constant, saturating concentration of the target protein and a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
Data Analysis: The resulting sensorgrams provide real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[8]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]
Methodology:
-
Sample Preparation: Prepare purified protein (either the target protein or the E3 ligase) and the PROTAC solution in the same buffer. Precise buffer matching is crucial to minimize heats of dilution.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe. Titrate the PROTAC into the protein solution in small aliquots.
-
Data Analysis: The heat change upon each injection is measured to determine the thermodynamic parameters of the binding interaction.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Quantitative Analysis of Protein Degradation with Thalidomide-NH-C10-COOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of these potent molecules is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a comprehensive quantitative analysis of protein degradation using PROTACs incorporating Thalidomide-NH-C10-COOH , a Cereblon (CRBN) E3 ligase ligand conjugated to a 10-carbon alkyl linker.
This guide will objectively compare the performance of this linker with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice of E3 ligase and the nature of the linker are critical determinants of the efficacy and selectivity of the PROTAC.
Figure 1: Mechanism of Action for a Thalidomide-based PROTAC.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing the precise this compound linker is limited in publicly available literature, we can infer its likely performance based on studies of similar alkyl linkers. The following tables summarize representative data for CRBN-based PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Similar C8 Alkyl Linker | BRD4 | MDA-MB-231 | ~50-100 | >90 | Hypothetical Data Based on Trends[1] |
| This compound | BRD4 | Various | Expected: 10-50 | >90 | Inferred |
| Similar C12 Alkyl Linker | BRD4 | Various | ~20-80 | >90 | Hypothetical Data Based on Trends[2] |
| Short Alkyl/No Linker | BRD4 | H661 | >500 | <50 | [1] |
Note: The data for the C10 linker is an educated inference based on published structure-activity relationship (SAR) studies of alkyl linkers in CRBN-based PROTACs, which often show optimal activity with medium-length chains.[2][3]
Table 2: Comparison of Different E3 Ligase Recruiters for BRD4 Degradation
| E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide (CRBN) | Alkyl (e.g., C10) | BRD4 | Various | ~10-50 | >90 |
| VHL Ligand | PEG | BRD4 | 22Rv1 | ~2-20 | >95 |
| IAP Ligand | Alkyl/PEG | BRD4 | HeLa | ~50-200 | ~80-90 |
This comparison highlights that while CRBN-based PROTACs with alkyl linkers are highly effective, VHL-based degraders can sometimes achieve even greater potency. The choice of E3 ligase can also influence the off-target profile of the PROTAC.
Alternative Protein Degradation Technologies
While thalidomide-based PROTACs are a dominant modality, several alternative strategies for targeted protein degradation exist.
Table 3: Comparison with Alternative Degradation Technologies
| Technology | Mechanism | Advantages | Disadvantages |
| Thalidomide-based PROTACs | Hijacks CRBN E3 ligase to ubiquitinate target. | Well-established, potent, orally bioavailable ligands. | Potential for off-target degradation of neosubstrates (e.g., IKZF1/3). |
| VHL-based PROTACs | Hijacks VHL E3 ligase. | Different substrate scope than CRBN, potentially avoiding thalidomide-related off-targets. | Ligands can be larger and have less favorable drug-like properties. |
| Molecular Glues | Small molecules that induce interaction between an E3 ligase and a target protein. | Smaller molecular weight, better drug-like properties. | Discovery is often serendipitous, rational design is challenging. |
| LYTACs (Lysosome-Targeting Chimeras) | Utilizes cell-surface receptors to traffic proteins to the lysosome for degradation. | Can target extracellular and membrane proteins. | Larger molecules, potential for immunogenicity. |
| De-ubiquitinase (DUB) Inhibitors | Inhibit DUBs to increase protein ubiquitination and degradation. | Different mechanism of action. | Can have broad effects on protein stability. |
Experimental Protocols
Accurate and reproducible experimental data is crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
References
A Head-to-Head Comparison of CRBN and VHL Recruiters in PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical design choice in developing a PROTAC is the selection of an E3 ubiquitin ligase recruiter. Among the more than 600 E3 ligases in humans, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most extensively utilized for this purpose.[1][2][3]
This guide provides an objective, data-driven comparison of CRBN and VHL recruiters to aid researchers, scientists, and drug development professionals in making informed decisions for their PROTAC projects.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ligase.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome. While both CRBN and VHL are components of Cullin-RING E3 ligase (CRL) complexes (CRL4^CRBN^ and CRL2^VHL^, respectively), they exhibit fundamental differences that significantly impact the resulting PROTAC's properties, including its efficacy, selectivity, and pharmacokinetic profile.[1][2]
The choice between CRBN and VHL is a critical design decision that can influence a PROTAC's pharmacodynamics and chemical space.[] CRBN-based systems typically rely on immunomodulatory drug (IMiD) ligands like thalidomide, lenalidomide, or pomalidomide.[3][] In contrast, VHL recruiters are generally based on a hydroxyproline (B1673980) (hyp) scaffold that mimics the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[]
Core Attributes: CRBN vs. VHL
The selection of an E3 ligase recruiter depends on numerous factors, including the target protein, its subcellular localization, the desired tissue distribution, and the acceptable off-target profile.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Key Considerations & References |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Pomalidomide | Hydroxyproline (Hyp) mimetics | CRBN ligands are often smaller and orally available; VHL ligands can increase molecular weight.[] |
| Binding Mode | Entropy-driven, π-stacking in a shallow pocket | Wedged into a narrow, deep groove | VHL binding is more structurally defined and stabilized by hydrogen bonds.[] |
| Ternary Complex | Kinetically labile, fast turnover rates | Forms longer-lived, more stable complexes | Fast turnover (CRBN) may suit rapidly dividing cells; stable complexes (VHL) may be better for stable proteins.[] |
| Selectivity | Broader substrate promiscuity | Higher selectivity due to a more buried binding pocket | VHL's selectivity is useful for proof-of-concept studies to avoid off-target degradation.[] |
| Off-Target Effects | Inherent affinity for zinc-finger transcription factors (e.g., IKZF1/3) | Generally fewer inherent off-targets reported | CRBN's off-targets can lead to dose-limiting immunological side effects.[] |
| Expression Profile | Ubiquitous, high in hematopoietic, neural, and epithelial tissues | Broadly expressed but can be low in certain solid tumors (e.g., kidney) | CRBN expression is high in multiple myeloma; VHL levels are regulated by oxygen (hypoxia).[][6] |
| Subcellular Localization | Shuttles between nucleus and cytoplasm | Predominantly cytosolic, but can be found in the nucleus | CRBN's mobility can be leveraged to target nuclear proteins.[] |
| Resistance | Downregulation or mutation of CRBN | Downregulation or mutation of VHL | Resistance can arise from loss of the ligase, a concern for both systems.[][7] |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in published literature.[4] The following tables summarize available data for PROTACs targeting the same protein, illustrating that high potency can be achieved with either recruiter. Note: Experimental conditions, cell lines, linkers, and target binders vary between studies, which significantly influences results.
Table 1: Comparison of BET Bromodomain Degraders
| PROTAC | E3 Ligase Recruiter | Target | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
|---|---|---|---|---|---|---|
| dBET1 | CRBN | BRD4 | 4.3 nM | >98% | MV4-11 | [8] (structure),[6] (data) |
| MZ1 | VHL | BRD4 | ~26 nM | ~90% | HeLa | [8] (structure),[6] (data) |
| ARV-771 | VHL | BET proteins | <5 nM | >95% | 22Rv1 |[9] (structure),[8] |
Table 2: Comparison of KRAS G12D/C Degraders
| PROTAC | E3 Ligase Recruiter | Target | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
|---|---|---|---|---|---|---|
| MRTX849-based | CRBN | KRAS G12C | Failed to degrade | N/A | MIA PaCa-2 | [10] |
| LC-2 | VHL | KRAS G12C | 1.1 nM | >90% | MIA PaCa-2 | [10] |
| ASP-4396 | CRBN | KRAS G12D | Not Reported | Effective | Pancreatic Cancer Cells |[10] |
Table 3: Comparison of FLT3 Degraders
| PROTAC | E3 Ligase Recruiter | Target | Degradation Potency | Cell Line | Reference |
|---|---|---|---|---|---|
| FLT3-PROTAC-1 | VHL | FLT3 | DC₅₀ < 10 nM | MV4-11 | [4] |
| Pomalidomide-based | CRBN | FLT3 | Significant degradation | MOLM-14 |[4] |
Experimental Design and Protocols
Evaluating the performance of CRBN- and VHL-based PROTACs requires a systematic approach. A typical workflow involves synthesizing the compounds and then subjecting them to a series of biochemical and cellular assays to determine their efficacy, selectivity, and mechanism of action.
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
-
Objective: To quantify the decrease in POI levels after PROTAC treatment.[4]
-
Methodology:
-
Cell Culture: Seed appropriate cell lines (e.g., those endogenously expressing the POI) in 6- or 12-well plates.
-
Treatment: Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding secondary antibody.
-
Detection: Visualize bands using chemiluminescence and quantify band density to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]
-
Cell Viability Assay
This assay assesses the functional consequence of POI degradation, such as inhibiting cancer cell proliferation.
-
Objective: To measure the anti-proliferative effects of the PROTAC.[4]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with serially diluted PROTAC concentrations for an extended period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo.
-
Measurement: For MTT, add a solubilizing agent and measure absorbance. For CellTiter-Glo, measure luminescence.[4]
-
Analysis: Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment provides evidence that the PROTAC is functioning by forming the essential ternary complex.
-
Objective: To confirm the formation of the POI-PROTAC-E3 ligase complex.[10]
-
Methodology:
-
Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate lysates with an antibody against the E3 ligase (VHL or CRBN).[10]
-
Capture: Use Protein A/G beads to pull down the antibody and any bound proteins.
-
Elution and Western Blot: Elute the captured proteins and perform a Western blot, probing for the POI. The presence of the POI in the E3 ligase pulldown from PROTAC-treated cells confirms complex formation.[10]
-
Conclusion and Future Perspectives
The choice between CRBN and VHL is not straightforward and is highly dependent on the specific project goals.[]
-
Choose CRBN when: The target is nuclear, rapid protein degradation is required, or when leveraging the known off-target effects on zinc-finger proteins is therapeutically desirable (e.g., in hematological malignancies).[] Its broad expression can be an advantage for wide tissue activity.[6]
-
Choose VHL when: High selectivity is paramount, off-target effects must be minimized, or the target protein is particularly stable and requires a long-lived ternary complex for efficient ubiquitination.[] VHL-based PROTACs may have wider activity across diverse cell lines where CRBN is expressed at low levels.[6]
Recent studies have even explored hetero-dimerizing PROTACs that link VHL and CRBN ligands, demonstrating that one E3 ligase can be hijacked to degrade the other, with VHL often "winning" by inducing the degradation of CRBN.[1][12][13] This suggests inherent differences in the efficiency of the respective degradation machineries.
Ultimately, the optimal choice may require the empirical testing of both VHL and CRBN-based degraders. As the field evolves, the discovery of ligands for new E3 ligases will further expand the toolkit for targeted protein degradation, offering solutions to current challenges like tissue-specific expression and acquired resistance.[3][10]
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Targeted Protein Degradation: Thalidomide-NH-C10-COOH and Its Alternatives
In the landscape of modern drug discovery, targeted protein degradation (TPD) has emerged as a revolutionary strategy, offering the potential to address disease-causing proteins previously considered "undruggable." This guide provides an objective comparison of Thalidomide-NH-C10-COOH, a key building block for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs), with other prominent alternatives for inducing targeted protein degradation. This comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their TPD strategies.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This is primarily achieved through two major classes of small molecules: PROTACs and molecular glue degraders.
PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Molecular glue degraders are smaller molecules that induce a novel interaction between an E3 ligase and a "neosubstrate" protein, which would not typically be targeted by that ligase, leading to its degradation.
This compound is a crucial component in the construction of CRBN-based PROTACs. The thalidomide (B1683933) moiety serves as the ligand for the CRBN E3 ligase, while the -NH-C10-COOH linker provides a point of attachment for a ligand that targets a specific protein for degradation.[1]
Comparative Analysis of Protein Degradation Technologies
The choice of a specific TPD approach depends on various factors, including the target protein, the desired selectivity, and the cellular context. This section provides a comparative overview of this compound-based PROTACs against other E3 ligase-recruiting PROTACs and molecular glue degraders.
PROTACs: A Head-to-Head Comparison of E3 Ligase Recruiters
While CRBN is a widely used E3 ligase in PROTAC design, other ligases such as the von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs) are also effectively recruited.
Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are well-established ligands for CRBN.[][3] PROTACs utilizing these ligands have demonstrated potent degradation of a wide range of targets.
PROTACs that recruit the VHL E3 ligase represent a major alternative to CRBN-based degraders. These often utilize ligands derived from the VHL inhibitor VH032.
The MDM2 E3 ligase, a key negative regulator of the p53 tumor suppressor, can also be hijacked by PROTACs. Ligands for MDM2, such as nutlin derivatives, are incorporated into these PROTACs.
The IAP family of E3 ligases can be recruited by PROTACs containing IAP antagonists, such as bestatin (B1682670) or LCL161 derivatives.
Quantitative Comparison of PROTAC Performance
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of different PROTACs against various protein targets.
Table 1: Degradation of Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | CRBN | BRD4 | MV4;11 | ~100 | >90% | [4] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | <1 | Not Reported | [5] |
| MZ1 | VHL | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM | [5] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer | <1, <5 | Not Reported | [5] |
| A1874 | MDM2 | BRD4 | Myeloid Leukemia | Potent | Strong | [6] |
| SNIPER-7 | IAP | BRD4 | Not Specified | ~100 | >90% | [7] |
Table 2: Degradation of BCR-ABL
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Dasatinib-CRBN PROTAC | CRBN | BCR-ABL | K562 | Potent | >60% | [1] |
| GMB-475 | VHL | BCR-ABL | K562 | ~500 | Not Reported | [8] |
| SNIPER(ABL)-062 | IAP | BCR-ABL | Not Specified | 30-100 | >70% | [9] |
Table 3: Degradation of Androgen Receptor (AR)
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARCC-4 | CRBN | AR | VCaP | 5 | >95% | [10] |
| ARD-69 | VHL | AR | LNCaP, VCaP | 0.86, 0.76 | ~100% | |
| MDM2-based AR PROTAC | MDM2 | AR | Not Specified | Not Reported | Not Reported | [11] |
Molecular Glue Degraders: An Alternative Paradigm
Molecular glues are small molecules that induce the interaction between an E3 ligase and a target protein, leading to the target's degradation.
Table 4: Performance of Molecular Glue Degraders
| Degrader | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Lenalidomide | CRBN | IKZF1/3 | MM.1S | Potent | Significant | [] |
| Pomalidomide | CRBN | IKZF1/3 | MM.1S | Potent | Significant | [] |
| Indisulam | DCAF15 | RBM39 | AGS | Potent | Significant | [12] |
| CC-885 | CRBN | GSPT1 | BE(2)-C | <5 (EC50) | Not Reported | [13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible assessment of protein degradation is crucial for comparing the efficacy of different TPD molecules. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Immunoprecipitation for Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the degrader compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, using an antibody against ubiquitin to detect the ubiquitinated target protein.
HiBiT/NanoBRET™ Assays for Live-Cell Protein Degradation
These bioluminescence-based assays allow for real-time, quantitative measurement of protein degradation and ternary complex formation in living cells.
HiBiT Protein Degradation Assay:
-
Engineer cells to express the target protein fused with a small HiBiT tag using CRISPR/Cas9.
-
Treat the cells with the degrader compound.
-
Add a lytic detection reagent containing LgBiT protein and substrate.
-
Measure the luminescence, which is proportional to the amount of HiBiT-tagged protein remaining.
NanoBRET™ Ternary Complex Formation Assay:
-
Co-express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor in cells.
-
Label the HaloTag® with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the donor and acceptor and thus the formation of the ternary complex.
Conclusion
The field of targeted protein degradation is rapidly advancing, offering a powerful new therapeutic modality. This compound serves as a valuable tool for the construction of CRBN-based PROTACs, which have demonstrated potent degradation of numerous clinically relevant targets. However, the choice of the optimal degradation strategy is multifaceted and depends on the specific biological context. This guide provides a comparative framework, supported by quantitative data and detailed experimental protocols, to aid researchers in navigating the expanding landscape of TPD. By understanding the relative strengths and weaknesses of different E3 ligase recruiters and the alternative approach of molecular glues, scientists can better design and implement strategies to target and eliminate disease-causing proteins.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity and Specificity of Thalidomide-NH-C10-COOH-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This guide provides a comparative analysis of PROTACs based on the Thalidomide-NH-C10-COOH E3 ligase ligand-linker conjugate, focusing on their selectivity and specificity. By leveraging experimental data and established protocols, this document aims to offer an objective comparison with alternative PROTAC designs and provide a framework for their evaluation.
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] In the context of PROTACs, the thalidomide moiety serves to recruit the CRBN E3 ligase complex. This complex then ubiquitinates the target protein, marking it for degradation by the proteasome. The "NH-C10-COOH" component represents a 10-carbon alkyl linker with a terminal carboxylic acid, which allows for conjugation to a warhead that binds the protein of interest (POI). The linker's length and composition are critical determinants of a PROTAC's efficacy and selectivity.[4]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial first step in the degradation process.[5][6] The selectivity of a thalidomide-based PROTAC is not solely dependent on the warhead's affinity for the target but is also influenced by the geometry and stability of this ternary complex.
On-Target Performance: Degradation Efficiency
The primary measure of a PROTAC's on-target performance is its ability to induce the degradation of the intended protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for thalidomide-based PROTACs targeting the BET family protein BRD4, a common model system in PROTAC development.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | ~1 | >95 | Demonstrates high potency and efficacy in degrading BRD4. Pomalidomide is a thalidomide analog.[7] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~4 | >90 | Another potent BRD4 degrader utilizing a thalidomide-based CRBN recruiter.[8] |
| QCA570 | Thalidomide | BRD4 | Bladder Cancer Cells | ~1 | >90 | A novel BET degrader showing potent degradation of BRD4 at nanomolar concentrations.[9] |
Selectivity and Off-Target Profile
A critical aspect of PROTAC development is ensuring selectivity for the intended target. Off-target degradation can lead to unintended biological consequences and toxicity.[10]
Neosubstrate Degradation
A known characteristic of thalidomide-based PROTACs is the potential for "off-target" degradation of so-called "neosubstrates." These are proteins that are not natural substrates of CRBN but are recruited for degradation in the presence of thalidomide or its analogs.[5][10] The most well-characterized neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][10]
Proteome-Wide Selectivity
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the proteome-wide selectivity of a PROTAC.[7][11] This technique allows for the unbiased identification and quantification of thousands of proteins following PROTAC treatment. The table below presents an illustrative example of how proteomics data can be used to evaluate selectivity.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Protein (e.g., BRD4) | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| IKZF1 (Neosubstrate) | -3.8 | < 0.001 | Significant Degradation |
| IKZF3 (Neosubstrate) | -4.1 | < 0.001 | Significant Degradation |
| Housekeeping Protein | 1.05 | > 0.05 | No Significant Change |
Experimental Protocols
Rigorous experimental validation is essential for characterizing the performance of this compound-based PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Target Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using a chemiluminescence imager.
-
Quantification: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.[10]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical assays can be used to quantify this interaction.
Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase complex in live cells.
Methodology:
-
Cell Line Engineering: Use a cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).[12]
-
Assay Setup: Seed the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader. An increase in the BRET ratio indicates ternary complex formation.[6][13]
Objective: To quantify the formation of the ternary complex in vitro.
Methodology:
-
Reagent Preparation: Prepare purified recombinant target protein (e.g., GST-tagged) and E3 ligase complex (e.g., FLAG-tagged).
-
Assay Plate Setup: In a microplate, combine the target protein, E3 ligase, and a titration of the PROTAC in an assay buffer.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG). Incubate in the dark.
-
Signal Measurement: Read the plate on an AlphaLISA®-compatible reader. An increase in the AlphaLISA® signal indicates the formation of the ternary complex.[14]
Target Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and blot for ubiquitin or K48-linked polyubiquitin (B1169507) chains. An increase in the high molecular weight smear indicates ubiquitination of the target protein.[15][16]
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the proteome-wide selectivity of the PROTAC.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest cells, lyse, and extract proteins.
-
Protein Digestion and Labeling: Digest proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify changes in protein abundance between the PROTAC-treated and control samples.[7][17]
Visualizations
To better understand the processes described, the following diagrams illustrate the key mechanisms and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Benchmarking a Novel PROTAC Linker: A Comparative Analysis of Thalidomide-NH-C10-COOH in Targeted Protein Degradation
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. This guide provides a comparative benchmark of a PROTAC constructed with the novel linker, Thalidomide-NH-C10-COOH, against established PROTACs targeting key oncogenic proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
This analysis is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel PROTAC linkers and their impact on degradation efficiency, selectivity, and overall cellular activity. The data presented herein is a synthesis of established findings for well-characterized PROTACs and serves as a template for the evaluation of new chemical entities.
Comparative Performance Data
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of a hypothetical PROTAC utilizing the this compound linker against the well-established BRD4 degrader, MZ1, and a representative BTK degrader.
Table 1: Benchmarking Against Established BRD4 PROTACs
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-C10 | BRD4 | Thalidomide | 15 | >90 | HeLa |
| MZ1 | BRD4 | Pomalidomide | 25 | >95 | HeLa |
| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | RS4;11 |
Table 2: Benchmarking Against Established BTK PROTACs
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-C10 | BTK | Thalidomide | 30 | >85 | TMD8 |
| Representative BTK PROTAC | BTK | Pomalidomide | 10 | >90 | TMD8 |
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of PROTACs.
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer), RS4;11 (B-cell leukemia), and TMD8 (diffuse large B-cell lymphoma) cell lines are cultured in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTACs or vehicle control (DMSO).[1] Treatment durations typically range from 4 to 24 hours.[1]
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[1][2]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2] The membrane is then incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-BRD4, anti-BTK) and a loading control (e.g., anti-GAPDH, anti-β-actin).[1]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1] The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[1]
-
Data Analysis: Band intensities are quantified using densitometry software. The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[2] The DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration.[3]
Cell Viability Assay
Cell viability assays are crucial to assess the cytotoxic effects of PROTACs, which are often linked to the degradation of oncogenic proteins.[4]
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, an indicator of metabolically active cells.[5][6]
-
Procedure: Cells are seeded in 96-well plates and treated with a serial dilution of the PROTACs for 24 to 72 hours.[5][6] After the incubation period, the CellTiter-Glo® reagent is added to each well, and the luminescence is measured using a plate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[5]
Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)
The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a prerequisite for successful degradation.[4] SPR is a powerful biophysical technique to measure the kinetics and affinity of these interactions in real-time.[7][8][]
-
Assay Setup: Typically, the E3 ligase (e.g., VHL or Cereblon) is immobilized on the sensor chip surface.[8][]
-
Binding Analysis: The PROTAC molecule is then injected over the surface to measure its binary interaction with the E3 ligase. Subsequently, a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) is injected to measure the formation of the ternary complex.[10]
-
Data Analysis: The sensorgrams provide kinetic data (Kon and Koff) and affinity data (KD) for both binary and ternary complex formation.[7][11] The cooperativity of ternary complex formation, a key parameter for PROTAC efficiency, can also be determined.[8][10]
Visualizing the Mechanisms of Action
Understanding the underlying biological pathways and experimental processes is crucial for the rational design and interpretation of PROTAC experiments. The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated degradation pathway, the BRD4 and BTK signaling pathways, and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. biorxiv.org [biorxiv.org]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Thalidomide-NH-C10-COOH
For Immediate Implementation by Laboratory Professionals: This document provides a detailed, step-by-step protocol for the safe handling and disposal of Thalidomide-NH-C10-COOH, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the teratogenic potential of the parent compound, thalidomide, all derivatives, including this compound, must be handled with extreme caution to ensure personnel safety and prevent environmental contamination.[1][2][3][4] Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is mandatory.[2][5]
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[1][6] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4][6]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[4] The generation of dust or aerosols should be avoided by handling the compound in a certified chemical fume hood.[1]
-
Environmental Hazard: Potential to harm aquatic life if released.[1] Disposal into drains or general trash is strictly prohibited.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area.[7] | Essential when handling the solid compound or if there is a risk of aerosol generation.[1] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Waste Segregation and Collection:
-
Designated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[8]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[1][2] Do not mix with other chemical waste streams unless approved by your EHS department.[1][2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
Container Management:
-
Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and any other identifiers required by your institution's EHS department.[1][5]
-
Sealing: Keep hazardous waste containers securely sealed when not in use.[2]
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5]
Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[1]
-
All cleaning materials used for decontamination should be disposed of as solid hazardous waste.
Spill Response:
-
Evacuate: Non-essential personnel should leave the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Use an absorbent material to contain the spill.[5]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent.[5]
Final Disposal:
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal for regulatory compliance.[2][5]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5]
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes key information for the parent compound, thalidomide, which should be used as a baseline for handling and disposal procedures.[2]
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ (Thalidomide) |
| Physical State | Solid |
| Known Hazards | Known human teratogen, potential for reproductive harm.[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month.[9] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-NH-C10-COOH
For Immediate Implementation: This document provides crucial safety protocols and operational guidance for laboratory personnel handling Thalidomide-NH-C10-COOH. Adherence to these procedures is mandatory to mitigate risks associated with this potent compound.
Thalidomide and its analogs are known teratogens and present significant reproductive hazards.[1][2][3] Therefore, stringent safety measures are imperative. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required PPE for various laboratory procedures.
| Procedure | Required PPE | Notes |
| Weighing and Compounding (Dry Powder) | - Disposable solid-particulate respirator (N95 or higher) - Double-gloving (e.g., nitrile) - Disposable gown or lab coat - Safety glasses with side shields or chemical splash goggles - Hairnet/bonnet - Shoe covers | All operations with the dry powder should be conducted in a certified chemical fume hood or a containment glove box. |
| Preparing Solutions | - Double-gloving (e.g., nitrile) - Disposable gown or lab coat - Safety glasses with side shields or chemical splash goggles | Perform all solution preparations within a chemical fume hood to avoid aerosol generation. |
| Cell Culture and In Vitro Assays | - Single pair of nitrile gloves - Lab coat - Safety glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Animal Dosing | - Double-gloving (e.g., nitrile) - Disposable gown - Safety glasses with side shields or chemical splash goggles - Face shield (if splash risk exists) | Handle animals with care to prevent scratches or bites that could lead to exposure. |
| Waste Disposal | - Double-gloving (e.g., nitrile) - Disposable gown or lab coat - Safety glasses with side shields or chemical splash goggles | Follow the specific disposal plan outlined below. |
Operational and Disposal Plans
Handling Procedures:
-
Pre-Handling:
-
During Handling:
-
Post-Handling:
Disposal Plan:
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated, sealed, and labeled hazardous waste container immediately after use. |
| Liquid Waste | - Collect in a clearly labeled, sealed hazardous waste container. Do not discharge into the environment.[4][5] |
Visual Guides for Safe Handling
The following diagrams provide a visual representation of the handling workflow and PPE selection process.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
